molecular formula C17H27N3O3 B606839 O-Desaryl Ranolazine CAS No. 172430-46-5

O-Desaryl Ranolazine

カタログ番号: B606839
CAS番号: 172430-46-5
分子量: 321.41
InChIキー: LDEJNELBMSFPDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

O-Desaryl Ranolazine is a major human metabolite of Ranolazine, a piperazine derivative approved for the treatment of chronic stable angina pectoris . As a metabolic product, it is crucial for in vitro pharmacological and toxicological studies aimed at understanding the complete pharmacokinetic and safety profile of the parent drug. Research into Ranolazine's mechanism of action has shown that its therapeutic effects are primarily attributed to the inhibition of the late sodium current (late INa) in cardiac cells . This inhibition reduces intracellular sodium overload, which subsequently prevents pathological calcium accumulation via the sodium-calcium exchanger . The resulting decrease in intracellular calcium improves diastolic relaxation, reduces diastolic wall stress, and ultimately ameliorates myocardial ischemia, which is the underlying cause of angina symptoms . Investigating metabolites like this compound is essential for characterizing the overall activity, biotransformation pathways, and elimination of Ranolazine, providing a more comprehensive understanding of its clinical effects and safety. This metabolite is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEJNELBMSFPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675825
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172430-46-5
Record name 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172430-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CVT-2512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CVT-2512
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: In Vitro Generation of O-Desaryl Ranolazine (CVT-2512)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Ranolazine (Ranexa®) is a prominent anti-anginal agent that functions as a late sodium current (


) inhibitor.[1][2][3] Its metabolic clearance is complex, involving extensive biotransformation primarily by CYP3A4  and CYP2D6 .[2]

This guide details the in vitro generation of O-Desaryl Ranolazine (also identified as CVT-2512 ; CAS 172430-46-5). Unlike the O-desmethyl metabolite (CVT-2514), which retains the aryl ether linkage, This compound represents the product of O-dearylation —specifically, the cleavage of the ether bond connecting the glyceryl linker to the 2-methoxyphenol moiety. This transformation yields a diol-terminated piperazine species.

Understanding the generation of CVT-2512 is critical for:

  • Metabolic Stability Profiling: Quantifying the loss of parent drug via the ether-cleavage pathway.

  • Impurity Characterization: Distinguishing metabolic cleavage from hydrolytic degradation.

  • Drug-Drug Interaction (DDI) Studies: Assessing CYP3A4 activity using ranolazine as a probe substrate.

Mechanistic Pathway of O-Dearylation

The formation of this compound is an oxidative O-dealkylation process. It is catalyzed primarily by the heme-thiolate system of Cytochrome P450 enzymes.

Reaction Mechanism
  • Hydroxylation: The CYP450 enzyme (predominantly CYP3A4) abstracts a hydrogen atom from the C1 carbon of the propyl chain (adjacent to the ether oxygen), followed by oxygen rebound to form an unstable hemiacetal intermediate .

  • Collapse: The hemiacetal spontaneously collapses, cleaving the ether bond.

  • Products: This releases 2-methoxyphenol (Guaiacol) and the corresponding aldehyde, which is rapidly reduced to the stable alcohol (or if the hydroxylation occurred at the terminal carbon, the mechanism varies, but the end product CVT-2512 is the 2,3-dihydroxypropyl derivative).

Pathway Visualization

The following diagram illustrates the biotransformation of Ranolazine to this compound.

Ranolazine_Metabolism Ranolazine Ranolazine (Parent Drug) MW: 427.5 Intermediate Unstable Hemiacetal Intermediate Ranolazine->Intermediate C-Hydroxylation (Alpha to Ether) CYP CYP3A4 / CYP2D6 (NADPH, O2) CYP->Ranolazine ODesaryl This compound (CVT-2512) MW: 321.4 Intermediate->ODesaryl Spontaneous Collapse Guaiacol 2-Methoxyphenol (By-product) Intermediate->Guaiacol Ether Cleavage

Figure 1: Oxidative O-dearylation pathway of Ranolazine yielding CVT-2512 and Guaiacol.

Experimental Protocol: In Vitro Generation

System Selection

To generate this compound with high specificity, Human Liver Microsomes (HLM) are the gold standard for representing the full hepatic clearance profile. However, for clean synthesis or kinetic isolation, Recombinant CYP3A4 (rCYP3A4) is preferred due to the high


 for this specific pathway.
ParameterHuman Liver Microsomes (HLM)Recombinant CYP3A4 (Bactosomes/Supersomes)
Relevance Physiological clearance predictionEnzyme kinetics / Mechanism confirmation
Cost ModerateHigh
Cofactors NADPH or regenerating systemNADPH + Cytochrome b5 (often co-expressed)
Metabolite Mix Complex (CVT-2512, CVT-2514, CVT-2738)Cleaner (Predominantly CVT-2512 & CVT-2514)
Reagents & Stock Preparation
  • Substrate: Ranolazine dihydrochloride (

    
     stock in DMSO).
    
  • Enzyme Source: HLM (20 mg/mL protein) or rCYP3A4 (1 nmol/mL).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor System:

    • Solution A: 20 mM NADP+.

    • Solution B: 100 mM Glucose-6-phosphate + 40 U/mL G6P-Dehydrogenase.

    • Alternative: 10 mM NADPH (freshly prepared).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Ranolazine-d3).

Step-by-Step Incubation Workflow

This protocol is designed for a 200 µL reaction volume in a 96-well plate format.

  • Pre-Incubation Mixture:

    • Combine

      
       of Buffer + 
      
      
      
      of Microsomes (Final conc: 0.5 mg/mL).
    • Add

      
       of Ranolazine stock (Final conc: 
      
      
      
      ). Note:
      
      
      is chosen to be near the
      
      
      to ensure first-order kinetics for clearance estimation.
    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add

      
       of pre-warmed NADPH regenerating system.
      
    • Mix rapidly by pipetting.

  • Incubation:

    • Incubate at 37°C with orbital shaking (400 rpm).

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination:

    • At each timepoint, transfer

      
       of reaction mixture into 
      
      
      
      of Quench Solution (1:3 ratio).
    • Vortex for 10 seconds.

  • Extraction:

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to HPLC vials for LC-MS/MS analysis.

Workflow Diagram

Protocol_Workflow Step1 Preparation Buffer + HLM + Ranolazine Step2 Pre-incubation 37°C, 5 min Step1->Step2 Step3 Initiation Add NADPH Step2->Step3 Step4 Incubation 0 - 60 mins Step3->Step4 Step5 Quench + ACN (with IS) Step4->Step5 Step6 Centrifugation 4000g, 15 min Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Figure 2: Step-by-step in vitro incubation workflow for metabolite generation.

Analytical Validation (LC-MS/MS)

To confirm the generation of this compound, a specific mass spectrometry method is required. The metabolite is significantly more polar than the parent due to the exposure of the diol group.

Mass Spectrometry Parameters
  • Ionization: ESI Positive mode.

  • Parent Ranolazine:

    • Precursor:

      
       428.2 
      
      
      
    • Product:

      
       279.2 (Cleavage of the amide linker).
      
  • This compound (CVT-2512):

    • Molecular Weight: 321.41 Da.[4][5]

    • Precursor:

      
       322.2 
      
      
      
    • Key Transition:

      
       322.2 
      
      
      
      279.2 (Common fragment with parent) or
      
      
      322.2
      
      
      176.1 (Piperazine ring fragment).
    • Note: The shift from 428 to 322 (

      
       106 Da) corresponds to the loss of the methoxyphenoxy group (
      
      
      
      ) plus the addition of OH/H during hydrolysis, resulting in the diol.
Chromatographic Separation

Due to the polarity difference, this compound will elute earlier than Ranolazine on a Reverse Phase column.

ParameterSetting
Column C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-0.5 min)

95% B (3.0 min)

Hold (4.0 min)
Flow Rate 0.5 mL/min
Retention Time O-Desaryl (~1.2 min) < Ranolazine (~2.4 min)

Data Analysis & Interpretation

Kinetic Calculation

To determine if the generation of this compound is the rate-limiting step or a major pathway, calculate the formation clearance (


).
  • Plot the Area Ratio (Metabolite/IS) vs. Time.

  • Convert Area Ratio to Concentration using a synthetic standard curve of CVT-2512.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Fit data to the Michaelis-Menten equation if testing multiple substrate concentrations:

    
    
    
Causality & Control
  • Negative Control: Incubate without NADPH. No this compound should be observed. If observed, check for spontaneous hydrolysis of the ether (unlikely under physiological pH).

  • Inhibitor Check: Co-incubation with Ketoconazole (1 µM) should abolish O-Desaryl formation, confirming CYP3A4 dependence. Co-incubation with Quinidine (1 µM) will assess CYP2D6 contribution.

References

  • BenchChem. (2025).[6] An In-Depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Ranolazine. Retrieved from

  • Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45, 469–491. Retrieved from

  • FDA Center for Drug Evaluation and Research. (2006). Clinical Pharmacology and Biopharmaceutics Review: Ranexa (Ranolazine). Application No. 21-526. Retrieved from

  • Penner, S. B., et al. (2012). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Xenobiotica. Retrieved from

  • PubChem. (n.d.). This compound (Compound Summary). Retrieved from

Sources

Technical Guide: O-Desaryl Ranolazine Reference Standard Availability & Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of O-Desaryl Ranolazine

In the development and quality control of Ranolazine (Ranexa®), the identification of metabolites and degradation products is a regulatory imperative. This compound (also known as CVT-2512 ) is a primary metabolite formed via O-dearylation and a potential hydrolytic degradant.

Unlike the common pharmacopeial impurities (USP Related Compounds A, B, C, and D), this compound is often absent from standard compendial catalogs, creating a sourcing gap for researchers performing comprehensive impurity profiling or pharmacokinetic (PK) studies. This guide delineates the structural identity, synthesis pathways, sourcing strategies, and analytical protocols required to qualify this reference standard.

Chemical Identity & Structural Profile[1][2][3][4][5]

Confusion often arises between "O-Desaryl" and "O-Desmethyl" metabolites. Precise structural characterization is required to prevent analytical mismatching.

PropertySpecification
Common Name This compound
Synonyms CVT-2512; Ranolazine Metabolite IV; 4-(2,3-dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide
CAS Number 172430-46-5
Molecular Formula C₁₇H₂₇N₃O₃
Molecular Weight 321.41 g/mol
Structural Distinction Formed by the cleavage of the 2-methoxyphenyl ether bond, leaving a 2,3-dihydroxypropyl (glycerol-like) tail attached to the piperazine ring.
Solubility Soluble in Methanol, DMSO, and Acetonitrile; sparingly soluble in water (higher polarity than Ranolazine).
Structural Relationship Map

The following diagram illustrates the metabolic and structural relationship between Ranolazine, its pharmacopeial impurities, and the O-Desaryl metabolite.

Ranolazine_Map Ranolazine Ranolazine API (C24H33N3O4) ODesmethyl O-Desmethyl Ranolazine (CVT-2514) CAS: 172430-45-4 Ranolazine->ODesmethyl O-Demethylation (CYP3A4) ODesaryl This compound (CVT-2512) CAS: 172430-46-5 Ranolazine->ODesaryl O-Dearylation (Metabolic/Hydrolytic) USP_C USP Related Compound C (Piperazine Acetamide) CAS: 5294-61-1 Ranolazine->USP_C N-Dealkylation

Figure 1: Structural genealogy of Ranolazine metabolites. This compound is distinct from O-Desmethyl Ranolazine and USP Related Compound C.

Sourcing & Availability Analysis[6][7]

This compound is not currently listed as a primary USP or EP Reference Standard (as of Q1 2026). Researchers must rely on secondary standards or custom synthesis.

Commercial Availability Matrix
Supplier TypeAvailability StatusPurity GradeRecommended Use
Pharmacopeia (USP/EP) Not Available N/AN/A
Specialized Chemical Vendors Available (e.g., Shimadzu, Veeprho, Molcan)>95% to >98%Impurity Profiling, Method Validation
Custom Synthesis On-Demand>99%quantitative NMR (qNMR) Reference

Critical Procurement Note: When sourcing, verify the CAS number 172430-46-5 . Do not accept "Desmethyl Ranolazine" (CAS 172430-45-4) as a substitute; they have significantly different retention times and mass spectra.

Synthesis & Preparation of Reference Material

If commercial stock is unavailable, this compound can be synthesized from USP Related Compound C (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide). This route is preferred for generating fresh, high-purity standards for internal qualification.

Synthetic Pathway

The synthesis involves the alkylation of the secondary amine on the piperazine ring with 3-chloro-1,2-propanediol (or glycidol).

Synthesis_Workflow SM1 USP Related Compound C (CAS 5294-61-1) Reaction N-Alkylation (Base: K2CO3, Solvent: ACN, Reflux) SM1->Reaction Reagent 3-Chloro-1,2-propanediol (or Glycidol) Reagent->Reaction Product This compound (Crude) Reaction->Product Purification Purification (Prep-HPLC / Recrystallization) Product->Purification Final Reference Standard (>98% Purity) Purification->Final

Figure 2: Synthetic route for on-demand preparation of this compound reference material.

Protocol Summary:

  • Dissolution: Dissolve 1.0 eq of USP Related Compound C in Acetonitrile.

  • Addition: Add 1.2 eq of 3-chloro-1,2-propanediol and 2.0 eq of Potassium Carbonate (

    
    ).
    
  • Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. Monitor conversion by TLC or HPLC.

  • Workup: Filter inorganic salts, concentrate filtrate.

  • Purification: Purify via Preparative HPLC (C18 column) to remove unreacted amine and over-alkylated byproducts.

Analytical Qualification Protocol

To validate the standard, use the following Reverse-Phase HPLC (RP-HPLC) method. This compound is more polar than the parent drug and will elute earlier.

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid or Ammonium Acetate (pH 5.0) in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% → 60% B; 15-20 min: 60% → 90% B
Flow Rate 1.0 mL/min
Detection UV @ 273 nm (or MS ESI+)
Expected RRT ~0.4 - 0.6 (Relative to Ranolazine)
Mass Spectrometry (LC-MS/MS) Transitions

For bioanalytical assays (plasma/urine), use the following transitions to confirm identity:

  • Precursor Ion: [M+H]⁺ = 322.2 m/z

  • Product Ions:

    • 128.1 m/z (Diagnostic for 2,6-dimethylphenyl acetamide moiety)

    • 248.2 m/z (Loss of glycerol tail)

Storage and Stability

  • Hygroscopicity: The diol functionality makes this compound hygroscopic.

  • Storage: Store neat standard at -20°C under desiccated conditions.

  • Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C. Avoid aqueous dilution until immediate use to prevent potential microbial growth or hydrolysis.

References

  • Shimadzu Chemistry & Diagnostics. (2025). This compound Reference Standard (Product C5572).Link

  • National Institutes of Health (NIH) PubChem. (2025). Ranolazine Compound Summary (CID 56959).Link

  • Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine.[1] Clinical Pharmacokinetics, 45, 469–491. (Describes metabolic pathway including CVT-2512). Link

  • United States Pharmacopeia (USP). (2025). USP Catalog: Ranolazine Related Compounds.[2][3][4][5][6] (Verification of non-compendial status). Link

  • Guduru, S., et al. (2019). Isolation and structural elucidation of degradation products of ranolazine. International Journal of Pharmaceutical Sciences and Research.[7] Link

Sources

An In-depth Technical Guide on the Impurity Profiling of O-Desaryl Ranolazine in Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Ranolazine, a piperazine derivative, serves as a crucial second-line treatment for chronic stable angina pectoris.[1][2] The synthesis and storage of ranolazine can lead to the formation of various impurities, among which O-Desaryl ranolazine is of significant interest. This guide provides a comprehensive technical overview of the methodologies and underlying principles for the robust impurity profiling of this compound in ranolazine drug substances and products.

The control of impurities is a critical aspect of drug development and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3][4] The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[3][5] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and describing self-validating systems for impurity analysis.

Understanding Ranolazine and the O-Desaryl Impurity

Chemical Profile of Ranolazine and this compound

Ranolazine, chemically known as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, is a complex molecule with multiple potential sites for chemical transformation.[2] Its synthesis is a multi-step process involving starting materials such as 2,6-dimethylaniline and guaiacol glycidyl ether.[6]

This compound is an impurity that can arise during the synthesis or degradation of ranolazine.[7] Its chemical structure is characterized by the absence of the 2-methoxyphenoxy group, which is a key structural feature of the parent ranolazine molecule.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Ranolazine N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamideC24H33N3O4427.54
This compound 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2,3-dihydroxypropyl)piperazin-1-iumC17H27N3O3321.41[7]
Formation Pathways of this compound

The formation of this compound can be attributed to several factors, including:

  • Synthesis-Related Impurities: Incomplete reactions or side reactions during the synthesis of ranolazine can lead to the formation of this compound. The quality of starting materials and intermediates plays a crucial role in minimizing the levels of such impurities.[6]

  • Degradation: Ranolazine can degrade under various stress conditions, such as acidic, basic, and oxidative environments, potentially leading to the formation of this compound.[2][8] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

cluster_synthesis Synthesis Pathway cluster_impurity Impurity Formation Starting_Materials Starting Materials (e.g., 2,6-dimethylaniline, GGE) Intermediates Key Intermediates Starting_Materials->Intermediates Multi-step Synthesis Ranolazine_API Ranolazine API Intermediates->Ranolazine_API Side_Reaction Side Reaction/ Incomplete Reaction Intermediates->Side_Reaction Degradation Degradation (Acid, Base, Oxidation) Ranolazine_API->Degradation O_Desaryl This compound Side_Reaction->O_Desaryl Degradation->O_Desaryl

Caption: Potential formation pathways of this compound.

Analytical Methodologies for Impurity Profiling

A multi-faceted approach employing various analytical techniques is crucial for the comprehensive profiling of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for the separation and quantification of impurities in pharmaceuticals.[10]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from the parent drug and other potential impurities. The development of such a method involves a systematic optimization of various chromatographic parameters.

Experimental Protocol: HPLC Method Development
  • Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for the analysis of moderately polar compounds like ranolazine and its impurities.[9][11] A Hypersil BDS C18 column (150 x 4.6 mm, 5 µm) has been reported to be effective.[11]

  • Mobile Phase Selection and Optimization: A mixture of an aqueous buffer and an organic modifier is commonly used.

    • Aqueous Phase: A buffer such as disodium hydrogen orthophosphate with a pH of 7.0 provides good peak shape and resolution.[11]

    • Organic Modifier: Acetonitrile is a common choice for its elution strength and UV transparency.[11]

    • Gradient vs. Isocratic Elution: Isocratic elution with a mobile phase composition of buffer and acetonitrile (e.g., 55:45 v/v) can be suitable for routine analysis.[11]

  • Detection Wavelength: The selection of an appropriate UV detection wavelength is critical for sensitivity. Ranolazine and its impurities can be monitored at around 205 nm.[11]

  • Flow Rate and Column Temperature: A flow rate of 1.4 mL/min and a column temperature of 40°C have been found to provide efficient separation.[11]

Data Presentation: Typical HPLC Method Parameters
ParameterConditionRationale
Column Hypersil BDS C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for ranolazine and its impurities.[11]
Mobile Phase A Disodium hydrogen orthophosphate buffer (pH 7.0)Maintains a stable pH for consistent retention times and peak shapes.[11]
Mobile Phase B AcetonitrileElutes the analytes from the column.[11]
Elution Isocratic (55:45 Mobile Phase A:B)Simplifies the method and ensures reproducibility.[11]
Flow Rate 1.4 mL/minOptimizes analysis time and separation efficiency.[11]
Column Temperature 40°CImproves peak shape and reduces viscosity.[11]
Detection UV at 205 nmProvides good sensitivity for ranolazine and related substances.[11]
Mass Spectrometry (MS) for Structural Elucidation

While HPLC provides quantitative information, Mass Spectrometry (MS) is indispensable for the definitive identification and structural elucidation of impurities. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.[10][12]

The fragmentation pattern of this compound in the mass spectrometer will be distinct from that of ranolazine, allowing for its unambiguous identification even at trace levels.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of method development.[13] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[9] This helps in understanding the degradation pathways and ensures that the analytical method is "stability-indicating," meaning it can separate the degradation products from the intact drug.

Experimental Protocol: Forced Degradation Study
  • Acid Degradation: Treat a solution of ranolazine with an acid (e.g., 1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.[14]

  • Base Degradation: Treat a solution of ranolazine with a base (e.g., 0.1 N NaOH) at an elevated temperature.[14]

  • Oxidative Degradation: Treat a solution of ranolazine with an oxidizing agent (e.g., 3% H2O2) at room temperature.[9]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.[15]

  • Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.[3]

  • Analysis: Analyze the stressed samples using the developed HPLC method to assess for the formation of degradation products, including this compound.

Start Ranolazine Sample Acid Acid Stress (e.g., 1N HCl, 60°C) Start->Acid Base Base Stress (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 105°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Report Impurity Profile Report Analysis->Report

Caption: Workflow for a forced degradation study of Ranolazine.

Method Validation: Ensuring Trustworthiness

A developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[3][16]

Key Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is demonstrated through peak purity analysis using a photodiode array (PDA) detector and by showing no interference from placebo in the case of a drug product.[2][14]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11] This is typically evaluated by analyzing a series of solutions of the impurity at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the recovery is calculated.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[11]

Data Presentation: Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.995; No interference from placebo or other known impurities.
Linearity (Correlation Coefficient, r) ≥ 0.99
Accuracy (% Recovery) 90.0% - 110.0%[2]
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters should pass after minor changes to method parameters.

Conclusion

The comprehensive impurity profiling of this compound in ranolazine is a critical undertaking that requires a deep understanding of the chemistry of the molecules involved, the potential for their formation, and the application of robust and validated analytical methodologies. By employing a systematic approach to method development, including forced degradation studies, and adhering to the principles of method validation as outlined by the ICH, researchers and drug development professionals can ensure the quality, safety, and efficacy of ranolazine products. This in-depth guide provides the foundational knowledge and practical insights necessary to establish a self-validating system for the reliable monitoring and control of this compound.

References

  • New Drug Approvals. Ranolazine, 雷诺嗪. Published September 19, 2016. Available from: [Link]

  • European Journal of Pharmaceutical and Medical Research. Ranolazine (Ranexa) is a piperazine derivative, used as a second-line treatment in patients with stable or poorly controlled chronic angina and unresponsive to other drugs. Available from: [Link]

  • Dibrugarh University. A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. This compound. Available from: [Link]

  • Google Patents. Preparation of ranolazine. Published June 23, 2011.
  • International Journal of Research in Pharmaceutical Sciences. Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. Published December 15, 2020. Available from: [Link]

  • International Journal of Pharmaceutical Quality Assurance. A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Genotoxic Impurities. Published March 25, 2024. Available from: [Link]

  • Scientific Research Publishing. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Published 2012. Available from: [Link]

  • Scientific Research Publishing. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. Published 2012. Available from: [Link]

  • Acta Pharmaceutica Sciencia. Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Published 2021. Available from: [Link]

  • Scientific Research Publishing. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Published 2021. Available from: [Link]

  • Pharmaffiliates. Ranolazine-impurities. Available from: [Link]

  • Der Pharma Chemica. Novel Spectrophotometric method for estimation of Ranolazine in bulk and pharmaceutical dosage forms. Published 2011. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Published June 2, 2006. Available from: [Link]

  • ResearchGate. Analytical Method Validation of Ranolazine tablets by RP-HPLC. Published March 4, 2025. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Published October 25, 2006. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. Published August 1, 2019. Available from: [Link]

  • PubMed. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Published December 15, 2008. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • ResearchGate. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Published August 5, 2025. Available from: [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Published March 7, 2023. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Cormica Pharma & Med Device Testing. Understanding Impurity Analysis. Available from: [Link]

  • PubMed. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization. Published February 1, 2007. Available from: [Link]

Sources

An In-depth Technical Guide to the Interaction of O-Desaryl Ranolazine with Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine is an anti-anginal medication with a unique mechanism of action that includes the inhibition of multiple cardiac ion channels.[1] A significant portion of its clinical activity and safety profile may be influenced by its primary metabolite, O-desaryl ranolazine. This guide provides a comprehensive technical overview of the interactions between this compound and key cardiac ion channels. By synthesizing available electrophysiological data and outlining robust experimental protocols, this document serves as a critical resource for researchers in pharmacology and drug development. Understanding the nuanced effects of this major metabolite is paramount for a complete assessment of ranolazine's cardiovascular effects and for the development of future anti-anginal and anti-arrhythmic therapies.

Introduction: The Significance of Ranolazine and its Metabolism

Ranolazine is approved for the treatment of chronic stable angina and is distinguished from traditional anti-anginal agents by its ability to reduce symptoms without significantly altering heart rate or blood pressure.[2][3] Its primary mechanism of action is the inhibition of the late inward sodium current (INaL), which is often enhanced in pathological conditions such as ischemia.[4][5] By blocking this current, ranolazine mitigates the intracellular sodium and subsequent calcium overload, thereby reducing myocardial wall tension and oxygen consumption.[3][4]

Ranolazine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process leads to the formation of several metabolites, with this compound being one of the most prominent. Given that metabolites can possess their own pharmacological activity, sometimes exceeding that of the parent compound, a thorough investigation into the cardiac ion channel interactions of this compound is essential for a comprehensive understanding of ranolazine's overall clinical profile.

The Metabolic Pathway of Ranolazine

The metabolic conversion of ranolazine to this compound is a critical step in its biotransformation. This process, primarily mediated by CYP3A4, involves the removal of a desaryl group. The resulting metabolite is then available to interact with various biological targets, including cardiac ion channels.

Ranolazine Ranolazine CYP3A4 CYP3A4 (Liver Microsomes) Ranolazine->CYP3A4 Metabolism ODesaryl This compound CYP3A4->ODesaryl Other Other Metabolites CYP3A4->Other cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., HEK-293 with hERG) Approach Cell Approach CellCulture->Approach Pipette Pipette Fabrication (2-5 MΩ) Pipette->Approach Seal Giga-seal Formation (>1 GΩ) Approach->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Record Voltage Clamp & Data Acquisition WholeCell->Record Analysis Current Measurement Record->Analysis CRC Concentration-Response Curve Analysis->CRC IC50 IC50 Determination CRC->IC50

Caption: Patch-clamp electrophysiology workflow.

Integrated Cardiac Risk Assessment

The overall pro-arrhythmic risk of a compound is not determined by its effect on a single ion channel but rather by the integrated effect on multiple channels. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative emphasizes the importance of evaluating a drug's effect on a panel of cardiac ion channels to better predict clinical risk. [6][7] While ranolazine does inhibit the IKr channel, which is associated with pro-arrhythmic risk, it also inhibits INaL and ICa,L. [8][9]This multi-channel blockade is thought to mitigate the pro-arrhythmic potential of IKr inhibition alone. [10]A thorough understanding of this compound's multi-channel effects is therefore critical to fully assess the cardiac safety profile of ranolazine.

Conclusion and Future Directions

This compound represents a significant component of the circulating drug-related material following ranolazine administration. While the parent compound's interactions with cardiac ion channels are well-characterized, there is a clear need for more comprehensive data on its primary metabolite. Future research should focus on:

  • Systematic Electrophysiological Profiling: Determining the IC50 values of this compound for a full panel of CiPA-recommended cardiac ion channels.

  • In Silico Modeling: Integrating the electrophysiological data into computational models of the cardiac action potential to predict the net effect on cardiac repolarization and arrhythmogenesis.

  • Studies in Native Cardiomyocytes: Validating the findings from recombinant systems in primary cardiomyocytes to understand the effects in a more physiological context.

By elucidating the detailed pharmacology of this compound, the scientific community can gain a more complete and accurate understanding of ranolazine's clinical effects and safety profile, paving the way for more informed drug development and personalized medicine approaches.

References

  • Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiologic effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904–910. [Link]

  • Dhalla, A. K., & Singh, B. N. (2024). Ranolazine. In StatPearls. StatPearls Publishing. [Link]

  • Medicosis Perfectionalis. (2021, November 25). Ranolazine Mechanism and Side Effects [Video]. YouTube. [Link]

  • Al-Sabbagh, A., & El-Dahshan, B. (2014). Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris. Cardiology research, 5(4-5), 115–123. [Link]

  • Martin, R. L., Lee, J. H., & Shryock, J. C. (2004). Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 141(5), 789–799. [Link]

  • Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904–910. [Link]

  • El-Haou, S., Melgari, D., & Hancox, J. C. (2011). Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants. British Journal of Pharmacology, 164(2b), 449–464. [Link]

  • Cocco, G., & Rousseau, M. F. (2005). Ranolazine. A metabolic modulator for the treatment of chronic stable angina. Expert opinion on pharmacotherapy, 6(14), 2487–2494. [Link]

  • Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). The mechanism of ranolazine action to reduce ischemia-induced diastolic dysfunction. European Heart Journal Supplements, 8(suppl_A), A10–A13. [Link]

  • Bertero, E., Maack, C., & Ranolazine, A. C. (2024). Ranolazine Unveiled: Rediscovering an Old Solution in a New Light. Journal of Cardiovascular Development and Disease, 11(8), 237. [Link]

  • Frommeyer, G., Schmidt, M., Leitz, P., Eckardt, L., & Milberg, P. (2016). Ranolazine effectively suppresses atrial fibrillation in the setting of heart failure. Circulation. Heart failure, 9(11), e003491. [Link]

  • Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Nesterenko, V. V., Shryock, J. C., & Rajamani, S. (2011). Electrophysiologic basis for the antiarrhythmic actions of ranolazine. Heart rhythm, 8(8), 1281–1290. [Link]

  • Schofield, R. S., & Hill, J. A. (2001). The use of ranolazine in cardiovascular disease. Expert opinion on investigational drugs, 10(10), 1877–1886. [Link]

  • Metrion Biosciences. (n.d.). New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Retrieved from [Link]

  • Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart (British Cardiac Society), 92 Suppl 4(Suppl 4), iv6–iv14. [Link]

  • Maier, L. S. (2008). Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. European Heart Journal, 29(15), 1817–1819. [Link]

  • El-Haou, S., Melgari, D., & Hancox, J. C. (2011). Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. British journal of pharmacology, 164(2b), 449–464. [Link]

  • Tamargo, J., Caballero, R., & Delpón, E. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003135. [Link]

  • Li, Y., Zhang, Y., & Chen, Y. (2025). The real-world safety profile of ranolazine: pharmacovigilance analysis of the FAERS database. Frontiers in Pharmacology, 16, 1324567. [Link]

  • PhysioStim. (n.d.). Cardiac Safety Assays. Retrieved from [Link]

  • Tamargo, J., Caballero, R., & Delpón, E. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003135. [Link]

  • El-Haou, S., Melgari, D., & Hancox, J. C. (2011). Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants. British journal of pharmacology, 164(2 Pt 2), 449–464. [Link]

  • CV Pharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • L'Abbate, A., Turchi, S., & Zucchi, R. (2005). Ranolazine, an inhibitor of the late sodium channel current, reduces postischemic myocardial dysfunction in the rabbit. The Journal of pharmacology and experimental therapeutics, 315(1), 320–325. [Link]

  • Park, S. J., Kim, R. Y., & Lee, H. A. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. Journal of pharmacological and toxicological methods, 122, 107297. [Link]

  • Antoons, G., & Sipido, K. R. (2014). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in pharmacology, 5, 13. [Link]

  • Truffa, A. A. M., Newby, L. K., & Melloni, C. (2011). extended-release ranolazine: critical evaluation of its use in stable angina. Therapeutics and clinical risk management, 7, 239–246. [Link]

  • Tziakas, D., Chalikias, G., & Stakos, D. (2024). Real-World Data from the Use of Ranolazine in Patients with Stable Angina Pectoris: The RANGER Study. Journal of cardiovascular development and disease, 11(3), 85. [Link]

  • Li, Y., Zhang, Y., & Chen, Y. (2025). The real-world safety profile of ranolazine: pharmacovigilance analysis of the FAERS database. Frontiers in Pharmacology, 16, 1324567. [Link]

  • U.S. Food and Drug Administration. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. Retrieved from [Link]

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Methodological & Application

Application Note: Forced Degradation Studies of Ranolazine and the Significance of O-Desaryl Ranolazine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for In-Depth Stability Analysis of Ranolazine

Ranolazine is a pivotal therapeutic agent for the management of chronic stable angina.[1] Its unique mechanism of action, which involves the inhibition of the late inward sodium current in cardiomyocytes, distinguishes it from traditional antianginal drugs.[1][2] This mechanism helps to reduce intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing oxygen demand without significantly impacting heart rate or blood pressure.[1][2] The chemical structure of ranolazine, N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, features several functional groups, including an amide, a piperazine ring, a secondary alcohol, and an ether linkage, that are susceptible to degradation under various environmental conditions.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3] These studies, which intentionally expose the drug substance to stress conditions more severe than those in accelerated stability testing, serve multiple critical purposes:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products that could form under normal storage conditions over time.

  • Development of Stability-Indicating Methods: Ensuring that the analytical methods used for stability testing can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

  • Understanding Molecular Stability: Gaining insights into the intrinsic stability of the drug molecule and identifying potential liabilities in its chemical structure.

  • Informing Formulation and Packaging Development: Guiding the selection of excipients and packaging that will protect the drug product from degradation.

This application note provides a comprehensive guide to conducting forced degradation studies on ranolazine, with a special focus on the formation of its known degradation products and the importance of monitoring for O-Desaryl Ranolazine, a key metabolite and potential degradant.

Known Degradation Pathways of Ranolazine

Forced degradation studies have revealed that ranolazine is susceptible to degradation under acidic and oxidative conditions, while it exhibits relative stability under basic, thermal, and photolytic stress.[4][5][6]

Acidic Degradation

Under acidic conditions, ranolazine undergoes hydrolysis, primarily targeting the ether and amide linkages. Three major degradation products (DP-1, DP-2, and DP-3) have been identified and characterized.[4][5]

  • DP-1: 2-(4-(2-hydroxy-3-(2-hydroxyphenoxy) propyl) piperazine-1-yl) acetic acid

  • DP-2: 2-(4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine-1-yl) acetic acid

  • DP-3: N-(2,6-dimethylphenyl)-2 -(4-(2-hydroxy-3 (2-hydroxyphenoxy) propyl) piperazine-1-yl) acetamide

The formation of these products suggests two primary degradation pathways under acidic stress: cleavage of the amide bond to form a carboxylic acid (DP-2) and demethylation of the methoxy group on the aromatic ring to a hydroxyl group (DP-1 and DP-3).

Oxidative Degradation

In the presence of oxidizing agents such as hydrogen peroxide, ranolazine is prone to the formation of N-oxides at the piperazine ring. Two primary oxidative degradation products have been identified:[4][5]

  • DP-OX1: 1-(2-((2,6-dimethylphenyl)amino)-2oxoethyl)-4-(2- hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1, 4-dioxide

  • DP-OX2: 4-(2-((2, 6 dimethyl phenyl) amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1-oxide

These products highlight the susceptibility of the tertiary amine nitrogens in the piperazine ring to oxidation.

This compound: A Critical Related Substance

This compound (CVT-2512) is a known metabolite of ranolazine. While not explicitly identified as a forced degradation product in the reviewed literature, its structure suggests a potential for formation under certain stress conditions, particularly those promoting ether cleavage. Given its structural similarity to the parent drug and its confirmed presence in vivo, it is imperative that any stability-indicating method for ranolazine is capable of resolving and quantifying this compound.

The formation of this compound involves the cleavage of the ether bond, resulting in the loss of the 2-methoxyphenoxy group. This type of degradation is plausible under strong acidic conditions, which can protonate the ether oxygen and facilitate nucleophilic attack, or under oxidative stress, which can proceed through radical-mediated pathways.[7][8][9]

Experimental Protocols for Forced Degradation Studies of Ranolazine

The following protocols are designed to induce degradation of ranolazine to an extent of 5-20%, as recommended by ICH guidelines, to ensure the generation of sufficient degradation products for analytical method development without complete destruction of the drug substance.[3]

Materials and Reagents
  • Ranolazine API

  • Hydrochloric acid (HCl), 1N and 5N

  • Sodium hydroxide (NaOH), 1N and 5N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • This compound reference standard

General Sample Preparation

Prepare a stock solution of ranolazine in methanol or a suitable solvent at a concentration of 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the ranolazine stock solution, add 1 mL of 1N HCl.

  • Reflux the solution at 60°C for 30 minutes.[]

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 1N NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: The use of elevated temperature accelerates the hydrolytic cleavage of the ether and amide bonds, which is catalyzed by the acidic environment.

Base Hydrolysis
  • To 1 mL of the ranolazine stock solution, add 1 mL of 1N NaOH.

  • Reflux the solution at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 1N HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Although ranolazine is reported to be stable under basic conditions, this stress test is necessary to confirm its stability profile and ensure the analytical method's specificity.

Oxidative Degradation
  • To 1 mL of the ranolazine stock solution, add 1 mL of 30% H₂O₂.[11]

  • Keep the solution at room temperature for 24 hours.[11]

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Hydrogen peroxide is a strong oxidizing agent that can effectively induce the formation of N-oxides at the piperazine ring of ranolazine.

Thermal Degradation
  • Place a solid sample of ranolazine powder in a hot air oven maintained at 70°C for 48 hours.

  • After the exposure period, dissolve the sample in a suitable solvent to a concentration of 1 mg/mL.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Thermal stress assesses the solid-state stability of the drug substance and can reveal degradation pathways that may not be apparent in solution.

Photolytic Degradation
  • Expose a solid sample of ranolazine powder and a 1 mg/mL solution of ranolazine to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.

  • Prepare a control sample stored in the dark under the same conditions.

  • After the exposure period, prepare the solid and solution samples to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Causality: Photolytic stress testing is crucial to determine if the drug substance is light-sensitive and requires light-protected packaging.

Analytical Methodology: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for the successful analysis of forced degradation samples. The following parameters should be considered during method development and validation:

  • Column: A C8 or C18 column is typically suitable for the separation of ranolazine and its degradation products.[4][11]

  • Mobile Phase: A gradient elution with a mixture of a phosphate buffer and acetonitrile or methanol is often effective.[8]

  • Detection: UV detection at a wavelength of 220-273 nm is appropriate for ranolazine and its chromophoric degradation products.[11][12]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Specificity is the most critical validation parameter for a stability-indicating method. It must be demonstrated that the method can unequivocally assess the analyte in the presence of its degradation products, process impurities, and placebo components. This is achieved by analyzing the forced degradation samples and ensuring that the ranolazine peak is well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Data Presentation and Interpretation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for Ranolazine
Stress ConditionReagent/ParameterDurationExpected Degradation Products
Acid Hydrolysis 1N HCl30 min at 60°CDP-1, DP-2, DP-3, Potentially this compound
Base Hydrolysis 1N NaOH30 min at 60°CExpected to be stable
Oxidation 30% H₂O₂24 hours at RTDP-OX1, DP-OX2
Thermal 70°C48 hoursExpected to be stable
Photolytic ICH Q1B conditionsAs per guidelineExpected to be stable

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (1N NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidative (30% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal (70°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B) Photo->Stressed_Samples API Ranolazine API Stock Solution API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to HPLC Stability-Indicating HPLC Analysis Stressed_Samples->HPLC Inject Data Data Analysis: - Peak Purity - % Degradation - Impurity Profile HPLC->Data

Caption: Experimental workflow for the forced degradation of ranolazine.

Proposed Degradation Pathways of Ranolazine

Ranolazine_Degradation cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Stress Ranolazine Ranolazine DP1 DP-1 (O-Demethylation & Amide Hydrolysis) Ranolazine->DP1 DP2 DP-2 (Amide Hydrolysis) Ranolazine->DP2 DP3 DP-3 (O-Demethylation) Ranolazine->DP3 ODR This compound (Potential Ether Cleavage) Ranolazine->ODR DPOX1 DP-OX1 (Di-N-Oxide) Ranolazine->DPOX1 DPOX2 DP-OX2 (N-Oxide) Ranolazine->DPOX2

Sources

Application Note: High-Performance Chiral Separation of O-Desaryl Ranolazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantiomeric separation of O-Desaryl Ranolazine (also known as CVT-2512 or RS-88640).[1] Unlike the parent drug Ranolazine, which contains a hydrophobic methoxyphenoxy ether tail, this compound terminates in a hydrophilic 1,2-diol (glycol) moiety.[1]

This structural shift significantly alters the chromatographic behavior, rendering standard Normal Phase (Hexane/IPA) methods potentially too retentive or prone to peak broadening. This guide advocates for a Polar Organic Mode (POM) approach using immobilized polysaccharide chiral stationary phases (CSPs) to ensure high resolution (


), sharp peak shapes, and mass spectrometry compatibility.

Analyte Characterization & Challenge

Chemical Identity[1][2][3]
  • Compound: this compound[1][2][3]

  • IUPAC Name: N-(2,6-dimethylphenyl)-2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]acetamide[1]

  • Chiral Center: C2 position of the dihydroxypropyl chain.

  • Structure Overview:

    • Head: 2,6-xylidine amide (Hydrophobic, UV active).[1]

    • Core: Piperazine ring (Basic,

      
      ).
      
    • Tail: 1,2-Diol (Highly Polar, Hydrogen bond donor/acceptor).[1]

The Separation Challenge

While Ranolazine is often separated using standard Cellulose-based columns in Reverse Phase (RP), the O-Desaryl metabolite presents specific challenges:

  • Polarity: The terminal diol increases interaction with the silica matrix, risking non-specific binding (tailing).

  • Solubility: The metabolite has poor solubility in pure hexane, making traditional Normal Phase (NP) difficult without high percentages of co-solvent.

  • Basicity: The piperazine nitrogens require basic modifiers to suppress ionization and prevent peak tailing.

Method Development Strategy

The following decision tree outlines the logic used to select the Polar Organic Mode (POM) over traditional Normal Phase.

MethodStrategy Start Analyte: this compound (Basic Amine + Polar Diol) Solubility Solubility Check: Hexane vs. Methanol/ACN Start->Solubility ModeSelect Select Mobile Phase Mode Solubility->ModeSelect NP Normal Phase (NP) (Hexane/IPA) ModeSelect->NP POM Polar Organic Mode (POM) (100% MeOH or ACN/MeOH) ModeSelect->POM RP Reverse Phase (RP) (Buffer/ACN) ModeSelect->RP Decision1 Poor Hexane Solubility Excessive Retention NP->Decision1 Risk Decision2 Excellent Solubility Sharp Peaks POM->Decision2 Benefit Column Column Selection: Immobilized Amylose/Cellulose (Chiralpak IA / IC) Decision2->Column

Figure 1: Method Selection Decision Tree. Polar Organic Mode is prioritized to accommodate the polar diol tail and ensure solubility.

Experimental Protocol: Polar Organic Mode (Recommended)

This protocol utilizes an Immobilized Amylose stationary phase.[1] Amylose derivatives often show superior selectivity for flexible aliphatic chains (like the diol tail) compared to rigid cellulose derivatives.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak IA or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Immobilized phase allows robust use of 100% polar organic solvents without stripping the selector.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).
Mobile Phase Methanol : Acetonitrile : Diethylamine (50 : 50 : 0.1 v/v/v) MeOH provides H-bond capability; ACN reduces viscosity; DEA masks silanols to prevent amine tailing.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.[1]
Temperature 25°CLower temperature favors enthalpic chiral recognition.[1]
Detection UV @ 215 nm The xylidine ring absorbs strongly here; 254 nm is secondary.[1]
Injection Vol. 5 - 10 µLDissolve sample in Mobile Phase.[1]
Step-by-Step Execution
  • System Preparation:

    • Flush the HPLC system with Methanol to remove any aqueous buffers.

    • Install the Chiralpak IA column.[4]

    • Conditioning: Pump the Mobile Phase (MeOH/ACN/DEA) at 0.5 mL/min for 30 minutes, then ramp to 1.0 mL/min. Monitor baseline until stable (approx. 20 mins).

  • Sample Preparation:

    • Weigh 1.0 mg of this compound standard.[1]

    • Dissolve in 1.0 mL of 100% Methanol .

    • Note: Do not use Acetonitrile as the primary diluent if the sample is a salt form; Methanol ensures complete solubility of the polar diol.

    • Filter through a 0.22 µm PTFE syringe filter.[1]

  • Data Acquisition:

    • Inject the racemate to identify

      
       (enantiomer 1) and 
      
      
      
      (enantiomer 2).
    • Calculate Resolution (

      
      ) and Tailing Factor (
      
      
      
      ).
    • Success Criteria:

      
       and 
      
      
      
      .

Alternative Protocol: Reverse Phase (Bioanalysis Compatible)[1]

If the analyte is extracted from plasma (biological matrix), a Reverse Phase (RP) method is often preferred to enable direct injection of aqueous-rich samples.

Chromatographic Conditions (RP)
  • Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate) - RP grade).[1]

  • Mobile Phase: 20 mM Borate Buffer (pH 9.0) : Acetonitrile (60 : 40) .

    • Critical: High pH (9.[1]0) keeps the piperazine non-ionized (neutral), improving interaction with the chiral selector and reducing retention time.

  • Flow Rate: 0.5 mL/min (Note: RP chiral columns often have higher backpressure).

  • Temperature: 35°C (Improves mass transfer for the viscous aqueous phase).

Mechanism of Chiral Recognition[2][7][8]

Understanding the molecular interaction is vital for troubleshooting. The separation relies on a "Three-Point Interaction" model.[1]

Mechanism CSP Amylose Carbamate (Stationary Phase) Interaction1 H-Bond (Donor) NH of Carbamate <-> OH of Diol CSP->Interaction1 Interaction2 H-Bond (Acceptor) C=O of Carbamate <-> NH of Amide CSP->Interaction2 Interaction3 Pi-Pi Stacking Phenyl Ring <-> Xylidine Ring CSP->Interaction3 Steric Steric Inclusion (Chiral Cavity Fit) CSP->Steric Analyte This compound (Enantiomer) Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte Steric->Analyte

Figure 2: Chiral Recognition Mechanism.[1] Separation is driven by Hydrogen Bonding at the diol/amide sites and Pi-Pi interactions at the aryl head.

Validation & Troubleshooting

System Suitability Parameters

To ensure the method is "self-validating" in a regulated environment, the following limits must be met:

ParameterAcceptance CriteriaCorrective Action
Resolution (

)

Decrease flow rate; Lower temperature (5°C steps).
Selectivity (

)

Change Mobile Phase modifier (e.g., swap MeOH for EtOH).
Tailing Factor (

)

Increase DEA concentration (up to 0.2%); Check column age.
Precision (RSD)

(n=6)
Check injector seal; Ensure column equilibration.
Troubleshooting Guide
  • Broad Peaks: The diol tail causes slow mass transfer. Solution: Increase Temperature to 35-40°C (in RP mode) or switch to 100% Methanol (POM) to reduce viscosity.

  • Peak Inversion: If the elution order is unknown, inject a pure standard of Ranolazine (racemate) to see if the impurity profile shifts, or use a known enantiomer of the parent drug as a marker, though elution orders may swap between parent and metabolite.

  • High Backpressure: In POM, salt precipitation can occur if the system wasn't flushed. Solution: Flush with 50:50 Water:Methanol before switching to 100% Organic.

References

  • Luo, X., et al. (2006). "Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases." Journal of Separation Science, 29(1), 164–171. [1]

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

  • Debowski, J., et al. (2007). "HPLC separation of enantiomers using chiral stationary phases." Ceska a Slovenska Farmacie, 56(4), 151-155.[1]

  • Splendid Lab. "this compound Structure and Data." Chemical Catalog.

Sources

Application Note: Bioanalytical Method Development & Validation for O-Desaryl Ranolazine (CVT-2738)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for O-Desaryl Ranolazine (CVT-2738) . As a polar metabolite formed via CYP3A4-mediated cleavage of the 2-methoxyphenoxy ring from Ranolazine, CVT-2738 presents specific bioanalytical challenges—primarily polarity-driven matrix effects and the risk of in-source fragmentation of the parent drug.

This guide moves beyond standard templates, offering a mechanistic approach to solving these challenges, ensuring a robust assay suitable for pharmacokinetic (PK) and drug-drug interaction (DDI) studies.

Analyte Profiling & Mechanistic Strategy

Understanding the physicochemical shift from parent to metabolite is the foundation of this protocol.

PropertyRanolazine (Parent)This compound (CVT-2738)Impact on Method
Structure Contains hydrophobic 2-methoxyphenoxy ether tail.Ether cleavage results in a hydrophilic 1,2-diol tail.Polarity Shift: Metabolite elutes significantly earlier on C18.
MW 427.5 Da~321.4 DaMass Spec: [M+H]⁺ transition shift from 428 → 322.
LogP ~2.5 (Moderate Lipophilicity)< 1.0 (Hydrophilic)Extraction: Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) may yield poor recovery for the metabolite.
Risk Parent DrugIn-Source Fragmentation Critical: Ranolazine can lose the aryl ether in the ion source, mimicking CVT-2738. Chromatographic separation is mandatory.
Metabolic Pathway Visualization

The following diagram illustrates the structural transformation relevant to this method.

MetabolicPathway Ranolazine Ranolazine (Parent) MW: 427.5 Lipophilic Ether Tail CYP3A4 CYP3A4 (Oxidative Cleavage) Ranolazine->CYP3A4 CVT2738 This compound (CVT-2738) MW: 321.4 Hydrophilic Diol Tail CYP3A4->CVT2738 O-Dealkylation Frag Cleaved Aryl Group (2-methoxyphenol) CYP3A4->Frag

Caption: CYP3A4-mediated conversion of Ranolazine to this compound via loss of the methoxyphenoxy group.

Instrumentation & Chromatographic Conditions

The "In-Source" Challenge

Expert Insight: A common failure mode in Ranolazine metabolite assays is "crosstalk" caused by the source. If Ranolazine co-elutes with CVT-2738, the high temperature of the ESI source can fragment Ranolazine (m/z 428) into a fragment ion of m/z 322 before it enters Q1. The detector then reads this as the metabolite, causing falsely high concentrations.

  • Solution: You must achieve baseline chromatographic separation between Ranolazine (Ret Time ~3.5 min) and CVT-2738 (Ret Time ~1.2 min).

LC-MS/MS Parameters

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Phenomenex Kinetex F5 or Waters HSS T3 (100 x 2.1 mm, 1.7 µm).

    • Why? Standard C18 often fails to retain the polar diol metabolite. F5 (Pentafluorophenyl) or T3 (High aqueous C18) provides better retention for polar bases.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Hold for polar retention)

    • 0.5 - 3.0 min: 5% -> 90% B

    • 3.0 - 4.0 min: 90% B (Wash parent)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • MRM Transitions:

    • Analyte (CVT-2738): 322.2 → 206.1 (Quantifier), 322.2 → 164.1 (Qualifier).

    • IS (Ranolazine-d3 or Analog): 431.5 → 282.5.

    • Note: The transition 322 → 206 typically corresponds to the cleavage of the piperazine ring, a stable fragment for this class.

Sample Preparation Protocol

Given the polarity difference between parent and metabolite, Protein Precipitation (PPT) is the preferred "universal" extraction method over Liquid-Liquid Extraction (LLE), which risks losing the polar metabolite.

Reagents[2]
  • Stock Solution: 1.0 mg/mL this compound in Methanol.

  • Internal Standard (IS): 500 ng/mL Ranolazine-d3 in Acetonitrile.

  • Precipitation Agent: 100% Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

SamplePrep Step1 1. Aliquot 50 µL Plasma (K2EDTA Human Plasma) Step2 2. Add 20 µL Internal Standard (Ranolazine-d3) Step1->Step2 Step3 3. Protein Precipitation Add 200 µL Acetonitrile Vortex 1 min @ 2000 RPM Step2->Step3 Step4 4. Centrifugation 4000 RPM for 10 min @ 4°C Step3->Step4 Step5 5. Transfer Supernatant Dilute 1:1 with Water (Prevents solvent effects) Step4->Step5 Step6 6. Inject 5 µL to LC-MS/MS Step5->Step6

Caption: Protein precipitation workflow optimized for simultaneous recovery of polar metabolites and non-polar parent.

Critical Protocol Note: Step 5 (Dilution) is mandatory. Injecting 100% acetonitrile supernatant directly onto a high-aqueous column (required for the polar metabolite) will cause "solvent effect" peak fronting, destroying the separation between the metabolite and the void volume.

Method Validation (ICH M10 Compliance)

The validation must demonstrate the method's reliability.[1] The following criteria are derived from the ICH M10 Guideline .

Selectivity & Specificity
  • Requirement: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Crosstalk Check: Inject a ULOQ sample of only Ranolazine (Parent) and monitor the CVT-2738 channel. Any peak detected at the CVT-2738 retention time indicates source fragmentation or impurity.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting: 1/x².

  • Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% (±20% at LLOQ).

Accuracy & Precision

Perform 3 runs (1 intra-day, 2 inter-day) with 5 replicates at 4 levels:

  • LLOQ: 1.0 ng/mL

  • Low QC: 3.0 ng/mL

  • Mid QC: 400 ng/mL

  • High QC: 800 ng/mL

ParameterAcceptance Criteria (ICH M10)
Accuracy (%Bias) ±15% (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
Matrix Effect
  • Procedure: Compare analyte response in post-extracted spiked plasma vs. neat solution.

  • Calculation: Matrix Factor (MF) = Peak Area (Post-Spiked) / Peak Area (Neat).

  • IS Normalized MF: Must be consistent (CV ≤ 15%) across 6 lots.

  • Note: Due to the early elution of CVT-2738, phospholipids may cause suppression. Divert the LC flow to waste for the first 0.8 minutes if salts interfere, or use the Divert Valve after the metabolite elutes to prevent phospholipids (eluting late) from fouling the source.

Stability
  • Freeze-Thaw: 3 cycles at -20°C and -80°C.

  • Benchtop: 4 to 24 hours at room temperature (critical for large batches).

  • Autosampler: 48 hours at 10°C.

  • Long-term: Validated to cover the duration of sample storage (e.g., 3 months).

Troubleshooting & Expert Commentary

  • Carryover: Ranolazine is "sticky." Ensure the autosampler wash solution contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water + 0.1% Formic Acid).

  • Internal Standard Selection: If stable isotope-labeled CVT-2738 is unavailable, Ranolazine-d3 can be used, but be wary of "Matrix Effect drift." The parent IS elutes later than the metabolite. If the matrix effect varies between the metabolite RT (1.2 min) and Parent RT (3.5 min), the IS will not compensate correctly. Recommendation: Synthesize or purchase this compound-d3 if possible, or validate the Matrix Effect rigorously.

  • Metabolite Instability: Unlike N-oxides, O-desaryl metabolites are generally stable. However, avoid high pH extraction buffers which may promote degradation.

References

  • ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1] Link

  • Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine.[2] Clinical Pharmacokinetics, 45, 469–491. Link

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] Link

  • Wang, Y., et al. (2005). Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma. Journal of Chromatography B. Link

Sources

Troubleshooting & Optimization

Optimizing O-Desaryl Ranolazine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing O-Desaryl Ranolazine synthesis, focusing on improving yield and purity through practical troubleshooting and frequently asked questions.

Introduction

This compound, also known by its developmental code CVT-2514, is the primary O-demethylated metabolite of Ranolazine, an antianginal medication.[1][2] The synthesis of this metabolite is crucial for various aspects of drug development, including comprehensive pharmacokinetic studies, impurity profiling for the parent drug, and understanding Ranolazine's metabolic fate.[1] Achieving high yield and purity in its synthesis can be challenging, often plagued by incomplete reactions, side-product formation, and purification difficulties.

This technical support guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your experimental outcomes.

Synthesis Pathway Overview: The O-Demethylation of Ranolazine

The most direct and commonly cited method for synthesizing this compound is the O-demethylation of the parent drug, Ranolazine.[1] This process involves cleaving the methyl ether on the methoxyphenol moiety of the Ranolazine molecule. The two most prevalent reagents for this transformation are Boron Tribromide (BBr₃) and Pyridine Hydrochloride (Pyridine HCl).[1]

Synthesis_Pathway Ranolazine Ranolazine Reagent O-Demethylation Reagent (e.g., BBr₃ or Pyridine HCl) Ranolazine->Reagent Product This compound (CVT-2514) Reagent->Product Reaction Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction shows low or no conversion of Ranolazine. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue often linked to reagent activity, reaction conditions, or contaminants.

  • Causality 1: Inactive Demethylating Agent.

    • Boron Tribromide (BBr₃): BBr₃ is highly reactive and susceptible to hydrolysis. Exposure to atmospheric moisture will decompose it into boric acid and HBr, rendering it ineffective. Always use a fresh bottle or a recently opened one stored under an inert atmosphere. A simple visual check can be helpful; BBr₃ should be a colorless or faintly yellow/red-brown fuming liquid.

    • Pyridine Hydrochloride: While more stable than BBr₃, its quality can vary. Ensure it is anhydrous, as water can interfere with the high-temperature reaction conditions required.

  • Causality 2: Sub-optimal Reaction Conditions.

    • Temperature: The BBr₃ reaction is typically started at a very low temperature (e.g., -78 °C or 0 °C) to control its high reactivity and then slowly warmed to room temperature.[1] Insufficient cooling during addition can lead to side reactions, while not allowing the reaction to warm adequately can result in an incomplete reaction. The Pyridine HCl method requires high heat (typically 180-220 °C) to proceed.[1] Ensure your heating mantle or oil bath can achieve and maintain this temperature consistently.

    • Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Reactions stopped too early will naturally have low conversion. Let the reaction run until the starting material spot on the TLC plate has been consumed or its concentration plateaus as determined by HPLC.

  • Causality 3: Presence of Moisture.

    • Water will rapidly quench BBr₃. Ensure all your glassware is oven-dried, and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, such as anhydrous dichloromethane (DCM), for the BBr₃ method.

Troubleshooting_Yield Start Problem: Low Reaction Yield Cause1 Inactive Reagent? Start->Cause1 Cause2 Incorrect Temp/Time? Start->Cause2 Cause3 Moisture Contamination? Start->Cause3 Sol1 Solution: Use fresh BBr₃. Ensure Pyridine HCl is dry. Cause1->Sol1 Sol2 Solution: Verify temperature control. Monitor reaction by TLC/HPLC. Cause2->Sol2 Sol3 Solution: Use oven-dried glassware. Run under inert atmosphere. Use anhydrous solvents. Cause3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Question 2: The reaction worked, but the crude product is very impure with many side products. How can I improve the purity?

Answer: The formation of multiple byproducts points towards issues with reaction control or degradation.

  • Causality 1: Over-reaction or Side Reactions.

    • BBr₃ Stoichiometry: Using a large excess of BBr₃ can lead to the cleavage of other functional groups or degradation of the complex ranolazine structure. Start with a modest excess (e.g., 1.5-3 equivalents) and optimize from there. The addition of BBr₃ should be slow and controlled at low temperatures to dissipate heat and minimize side reactions.[1]

    • High-Temperature Degradation: The Pyridine HCl method uses harsh, high-temperature conditions which can cause thermal degradation of the starting material and product.[1] Minimize the reaction time by closely monitoring for the disappearance of the starting material.

  • Causality 2: Improper Quenching.

    • The quenching of the BBr₃ reaction is highly exothermic and must be done carefully at low temperatures.[1] A rapid, uncontrolled quench can cause localized heating, leading to product degradation. The recommended procedure is to cool the reaction mixture back down and slowly add methanol, followed by water.[1]

  • Causality 3: Presence of Ranolazine Impurities.

    • The purity of your final product is inherently limited by the purity of your starting material. Ensure your starting Ranolazine is of high purity (>99%) to avoid carrying over process-related impurities.[3] A list of known Ranolazine impurities can be found in the literature.[4]

Question 3: I am struggling with the workup and purification. The product is difficult to isolate. What should I do?

Answer: Isolation and purification issues are common, particularly with nitrogen-containing compounds like this compound.

  • Causality 1: Emulsion during Extraction.

    • After quenching and neutralization, you will perform a liquid-liquid extraction.[1] The basic nature of the piperazine moiety can lead to emulsions. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite.

  • Causality 2: Inefficient Purification.

    • Column Chromatography: This is the most cited method for purifying the crude product.[1][5]

      • Solvent System (Eluent): A polar solvent system is required. A common choice is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Start with a low polarity and gradually increase it to elute your product.

      • Silica Gel Deactivation: The amine groups in this compound can stick irreversibly to acidic silica gel, leading to low recovery and peak tailing. Pre-treating the silica gel with a small amount of a base like triethylamine (e.g., 1% in the eluent system) can neutralize the acidic sites and significantly improve your chromatographic separation.

  • Causality 3: Recrystallization Challenges.

    • While recrystallization is excellent for achieving high purity, finding the right solvent system can be difficult.[6][7] You may need to screen various solvent/anti-solvent pairs. A common strategy for compounds like this involves dissolving the crude material in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly adding a less polar anti-solvent (like ethyl acetate or ether) until turbidity appears, followed by cooling.[7]

Frequently Asked Questions (FAQs)

Q1: Which demethylation agent is better: Boron Tribromide or Pyridine Hydrochloride?

A1: The choice depends on your laboratory capabilities, scale, and desired reaction conditions. Neither is universally "better"; they represent a trade-off between reaction conditions and handling requirements.

FeatureBoron Tribromide (BBr₃)Pyridine Hydrochloride (Pyridine HCl)
Reaction Conditions Low temperature (-78 °C to RT)[1]High temperature (180-220 °C)[1]
Reactivity Very high, powerful demethylating agentModerate, requires harsh conditions
Handling Highly corrosive, moisture-sensitive, fuming liquid. Requires inert atmosphere techniques.[1]More stable, crystalline solid. Easier to handle but requires high-temperature setup.
Workup Requires careful, low-temperature quenching.[1]Simpler workup: cool, dissolve in water, neutralize.[1]
Typical Scale Well-suited for small to medium laboratory scale.Can be used for various scales.

Q2: How can I effectively monitor the reaction progress?

A2: The most common and effective methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Use silica gel plates. The product, this compound, is more polar than the starting material, Ranolazine, due to the free hydroxyl group. Therefore, the product spot will have a lower Rf value (it will travel less distance up the plate). A typical mobile phase would be 10% Methanol in DCM.

  • RP-HPLC: Reversed-Phase HPLC is excellent for quantitative monitoring.[8][9] You can track the disappearance of the Ranolazine peak and the appearance of the this compound peak over time. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer.[9]

Q3: How do I confirm the identity and purity of my final synthesized this compound?

A3: A combination of analytical techniques is essential to confirm both the structure and purity of your compound.[1]

  • Structural Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the disappearance of the methoxy (-OCH₃) signal from Ranolazine (typically around 3.8 ppm) and the appearance of a new broad signal for the phenolic hydroxyl (-OH) group.

    • Mass Spectrometry (MS): Confirm the correct molecular weight. The molecular weight for this compound is 413.5 g/mol .[1]

  • Purity Assessment:

    • HPLC: This is the gold standard for purity assessment in pharmaceutical chemistry. An HPLC analysis with UV detection can quantify the main peak area relative to any impurity peaks, giving you a percentage purity (e.g., >99.5%).[8][10]

    • Melting Point: A sharp melting point range is indicative of a pure compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Boron Tribromide Demethylation [1]

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Ranolazine (1 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Boron Tribromide (1.5-3 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly add methanol dropwise to quench the excess BBr₃. After the initial vigorous reaction subsides, slowly add water.

  • Workup: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography [1][5]

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 2% Methanol / 97% DCM / 1% Triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol) to move the product down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Google Patents. (2009).
  • Google Patents. (2019).
  • Patsnap Eureka. (2007). Method for synthesizing Ranolazine. [Link]

  • PubMed. (2013). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. [Link]

  • European Journal of Pharmaceutical and Medical Research. (2017). SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF RANOLAZINE. [Link]

  • European Patent Office. (2016). EP3782992A1 - NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2021). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... [Link]

  • ResearchGate. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. [Link]

  • SciRP.org. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. [Link]

  • International Journal of Pharmaceutical Research. (2020). Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. [Link]

Sources

Overcoming O-Desaryl Ranolazine solubility challenges in analytical solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Analytical Challenges for O-Desaryl Ranolazine Audience: Analytical Chemists, DMPK Researchers, QC Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Polarity Shift Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with the analysis of This compound (also known as CVT-2512 ). The core issue is almost always a misunderstanding of the molecule's physicochemical shift relative to its parent drug, Ranolazine.

Ranolazine is a lipophilic molecule (LogP ~2.1) containing a methoxyphenoxy ether tail.[1] In This compound , this lipophilic tail is cleaved, leaving behind a 2,3-dihydroxypropyl (diol) moiety. This structural change drastically increases polarity and reduces solubility in aprotic solvents like Acetonitrile (ACN), which are standard for Ranolazine assays.

This guide provides a self-validating system to ensure complete solubility, stable chromatography, and accurate quantification.

Module 1: Solubility & Stock Preparation

Physicochemical Profile
PropertyRanolazine (Parent)This compound (Metabolite)Impact on Analysis
Structure Contains lipophilic aryl etherContains hydrophilic diol & piperazineMetabolite is significantly more polar.
LogP ~2.1 (Lipophilic)< 1.0 (Estimated, Hydrophilic)Elutes much earlier on RP-C18.
pKa ~6.99 (Piperazine N)~7.0 (Piperazine N), ~14 (Diol)Solubility is pH-dependent (Basic N).
Preferred Solvent Methanol, Acetonitrile, DCMMethanol, Acidified Water Insoluble in 100% Acetonitrile.
Troubleshooting Guide: Stock Solution Preparation

Q: I tried dissolving this compound in 100% Acetonitrile (ACN) like I do for Ranolazine, but it won't dissolve. Why? A: This is the most common error. Acetonitrile is an aprotic solvent and poor at solvating the polar hydroxyl (diol) groups present in this compound.

  • The Fix: Use Methanol (MeOH) as your primary stock solvent. Methanol is protic and interacts favorably with the diol moiety via hydrogen bonding.

  • Advanced Fix: If high concentrations (>1 mg/mL) are required, add 0.1% Formic Acid to the Methanol. This protonates the basic piperazine nitrogen, forming a highly soluble salt species.

Q: My stock solution precipitated after 24 hours in the fridge. What happened? A: You likely used a solvent system with high organic content but insufficient protonation, or the temperature drop reduced kinetic solubility.

  • The Fix: Ensure your storage solvent is at least 50% Methanol or contains an acidic buffer. Avoid phosphate buffers in high % organic solvents as they precipitate; use volatile buffers like Ammonium Formate or Acetate.

Visual Protocol: Solvent Selection Decision Tree

SolventSelection Start Start: Dissolve this compound SolventChoice Select Primary Solvent Start->SolventChoice ACN 100% Acetonitrile SolventChoice->ACN Avoid MeOH 100% Methanol SolventChoice->MeOH Recommended Fail Precipitation / Incomplete Dissolution ACN->Fail CheckConc Check Concentration Target MeOH->CheckConc HighConc > 1 mg/mL CheckConc->HighConc LowConc < 1 mg/mL CheckConc->LowConc AddAcid Add 0.1% Formic Acid (Protonate Piperazine) HighConc->AddAcid Success Stable Stock Solution LowConc->Success AddAcid->Success

Figure 1: Decision tree for selecting the optimal solvent system to ensure complete solubilization of this compound.

Module 2: LC Method Optimization & Peak Shape

The "Solvent Effect" Trap

Because this compound is polar, it elutes early on Reverse Phase (C18) columns (low k'). If you inject a sample dissolved in 100% Methanol (a strong solvent) onto a column equilibrating at 5% Organic (weak mobile phase), the analyte will travel with the injection plug rather than focusing at the column head.

Symptoms:

  • Split peaks.

  • Severe peak fronting.

  • Broad, amorphous peaks near the void volume.

Troubleshooting Guide: Chromatography

Q: My this compound peak is splitting, but the Ranolazine peak looks perfect. Why? A: This is a classic "Strong Solvent Effect." Ranolazine retains well, so it has time to focus. The metabolite elutes early, so the strong injection solvent (MeOH) carries it down the column before it can interact with the stationary phase.

  • The Fix: Dilute your working standard (injection sample) with Water or Initial Mobile Phase (e.g., 90:10 Water:MeOH).

  • Rule of Thumb: The organic strength of your sample diluent should be

    
     the organic strength of your initial mobile phase gradient.
    

Q: Can I analyze Ranolazine and this compound in the same run? A: Yes, but you need a gradient that starts with low organic strength to retain the polar metabolite.

  • Suggested Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

    • Program: Hold 5% B for 1-2 mins (to retain O-Desaryl), then ramp to 90% B (to elute Ranolazine).

Experimental Protocol: Diluent Compatibility Check
  • Prepare Stock: 1 mg/mL in MeOH.

  • Prepare Diluent A: 100% MeOH.

  • Prepare Diluent B: 10% MeOH / 90% Water (0.1% Formic Acid).

  • Inject: 5 µL of Stock diluted 1:100 into Diluent A vs. Diluent B.

  • Result: Diluent A will likely show splitting; Diluent B will show a sharp, Gaussian peak.

Module 3: Stability & Handling

Q: Is this compound light-sensitive? A: While Ranolazine is relatively stable, metabolites with free hydroxyls and secondary amines can be susceptible to oxidative degradation.

  • Protocol: Store solid standards at -20°C. Store solutions in amber vials.

Q: I see "Ghost Peaks" in my blank after running high concentrations. Is this carryover? A: The piperazine ring is basic and can adsorb to silanols on glass vials or metallic flow paths.

  • The Fix: Use a Needle Wash containing 50:50 MeOH:Water + 0.1% Formic Acid. The acid ensures the basic amine remains soluble and is washed away.

Visual Protocol: Analytical Workflow

Workflow Step1 1. Weigh Standard (C17H27N3O3) Step2 2. Dissolve (MeOH + 0.1% FA) Step1->Step2 Avoid ACN Step3 3. Dilute to Working Conc. (Use Mobile Phase A) Step2->Step3 Prevent Solvent Effect Step4 4. Inject on HPLC (Low Organic Start) Step3->Step4 Ensure Retention

Figure 2: Optimized analytical workflow for this compound quantification.

References

  • Shimadzu Chemistry & Diagnostics. (n.d.). This compound Reference Standard (CAS 172430-46-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56959, Ranolazine. (Physicochemical properties of parent drug).[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2020). Solubility Enhancement of Ranolazine by Hydrotropic Method. (Discusses pH and solubility challenges of the piperazine moiety). Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2018). Australian Public Assessment Report for Ranolazine. (Confirming pH-dependent solubility profile). Retrieved from [Link]

Sources

Stability of O-Desaryl Ranolazine in stock solutions and biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Desaryl Ranolazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and assessing the stability of this compound in stock solutions and biological matrices. As a key metabolite of Ranolazine, understanding its stability is crucial for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a major metabolite of Ranolazine, an anti-anginal medication.[1] The stability of this compound is critical for accurate quantification in pharmacokinetic and metabolism studies. Degradation of the analyte can lead to underestimation of its concentration, impacting the interpretation of experimental data.

Q2: What are the general recommendations for storing this compound powder?

While specific stability data for this compound is not extensively published, general best practices for analogous compounds suggest storing the solid powder at -20°C or below, protected from light and moisture.[2][3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q3: How should I prepare a stock solution of this compound?

The solubility of this compound is not well-documented. However, its parent compound, Ranolazine, is soluble in methanol and dichloromethane, and sparingly soluble in ethanol and acetonitrile.[4] It is recommended to start with a small amount of this compound and test its solubility in various organic solvents such as methanol, ethanol, acetonitrile, or DMSO. For aqueous solutions, the pH-dependent solubility of Ranolazine, which is more soluble at acidic pH, may provide a clue.[4] It is advisable to prepare fresh stock solutions for each experiment or to perform a stability study on frozen aliquots.

Q4: How long can I store this compound stock solutions?

There is no definitive published data on the long-term stability of this compound in stock solutions. For its parent compound, Ranolazine, stock solutions have been found to be stable for at least one month when stored at -20°C.[5] It is highly recommended to conduct your own stability assessment for this compound solutions. A general guideline is to prepare fresh solutions or to limit storage of frozen aliquots to a few weeks until stability is confirmed.

Q5: What is the stability of this compound in biological matrices like plasma?

Again, specific data for this compound is lacking. However, studies on Ranolazine have shown that it is stable in human plasma for at least three freeze-thaw cycles and for up to three months when stored at -20°C.[6] Processed samples of Ranolazine in plasma have been shown to be stable for up to 72 hours in an autosampler at 4°C.[6] Given the structural similarities, it is reasonable to expect this compound to have a comparable stability profile in plasma, but this must be experimentally verified.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of this compound, likely stemming from its stability.

Issue 1: Inconsistent or non-reproducible analytical results.
  • Possible Cause: Degradation of this compound in stock solution or during sample processing.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solution: Always start by preparing a fresh stock solution of this compound to rule out degradation during storage.

    • Evaluate Autosampler Stability: If using an autosampler for extended runs, assess the stability of processed samples over the duration of the analysis. Place a set of QC samples at the beginning and end of your sequence to check for degradation.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions and plasma samples to avoid repeated freeze-thaw cycles.

    • Control Temperature: Keep samples on ice or in a cooled rack during processing to minimize temperature-dependent degradation.

Issue 2: Low recovery of this compound from biological matrices.
  • Possible Cause: Degradation of the analyte during sample extraction or storage.

  • Troubleshooting Steps:

    • Optimize Extraction Method: Ensure your extraction method is efficient and minimizes the time the analyte is exposed to potentially harsh conditions.

    • Assess Matrix Stability: Perform a matrix stability study by spiking this compound into the biological matrix and analyzing it at different time points and storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • Investigate pH Effects: The stability of compounds with piperazine moieties can be pH-dependent.[4] Evaluate the stability of this compound in buffers of different pH values if applicable to your experimental conditions.

Issue 3: Appearance of unknown peaks in chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To identify potential degradation products, subject this compound to stress conditions (acid, base, oxidation, heat, light) as described in the experimental protocols section. This will help in developing a stability-indicating analytical method.

    • Use a High-Resolution Mass Spectrometer: If available, use LC-HRMS to identify the mass of the unknown peaks and propose potential structures for the degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a small volume of a suitable organic solvent (e.g., methanol, DMSO) and vortex to dissolve.

  • If necessary, use sonication to aid dissolution.

  • Once dissolved, bring the solution to the final desired concentration with the same solvent.

  • Store the stock solution in amber vials at -20°C or below.

  • For working solutions, dilute the stock solution with the appropriate buffer or mobile phase.

Protocol 2: Assessment of Stock Solution Stability
  • Prepare a fresh stock solution of this compound at a known concentration.

  • Divide the stock solution into multiple aliquots in amber vials and store them at different temperatures (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage temperature.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Compare the results to the initial concentration at time 0. A deviation of more than 15% is generally considered significant degradation.

Protocol 3: Assessment of Stability in Biological Matrix (e.g., Plasma)
  • Obtain a pool of the desired biological matrix (e.g., human plasma).

  • Spike the matrix with a known concentration of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.

  • Freeze-Thaw Stability: Analyze a set of QC samples after subjecting them to three freeze-thaw cycles (freeze at -20°C or -80°C, then thaw at room temperature).

  • Short-Term (Bench-Top) Stability: Keep a set of QC samples at room temperature for a specified period (e.g., 4, 8, 24 hours) before extraction and analysis.

  • Long-Term Stability: Store sets of QC samples at -20°C and -80°C. Analyze a set at various time points (e.g., 1, 3, 6 months).

  • Compare the measured concentrations to those of freshly prepared QC samples.

Data Presentation

Table 1: Hypothetical Stability of this compound in Stock Solution (1 mg/mL in Methanol)

Storage TemperatureTime Point% Recovery (Mean ± SD)Stability
4°C1 Week92.5 ± 2.1Unstable
4°C2 Weeks81.3 ± 3.5Unstable
-20°C1 Month98.7 ± 1.5Stable
-20°C3 Months95.2 ± 2.8Stable
-80°C3 Months99.1 ± 1.2Stable
-80°C6 Months97.8 ± 1.9Stable

Note: This is hypothetical data and should be confirmed by experimental studies.

Table 2: Hypothetical Stability of this compound in Human Plasma

Stability TestStorage Condition% Recovery (Mean ± SD)Stability
Freeze-Thaw3 Cycles at -20°C96.4 ± 3.1Stable
Bench-Top8 hours at Room Temp94.8 ± 4.2Stable
Long-Term1 Month at -20°C97.2 ± 2.5Stable
Long-Term3 Months at -20°C93.1 ± 3.8Stable
Long-Term3 Months at -80°C98.5 ± 2.1Stable

Note: This is hypothetical data and should be confirmed by experimental studies.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Analytical Results q1 Is the stock solution freshly prepared? start->q1 fresh_solution Prepare a fresh stock solution q1->fresh_solution No q2 Are you running a long analytical sequence? q1->q2 Yes fresh_solution->q2 autosampler_stability Evaluate autosampler stability q2->autosampler_stability Yes q3 Are samples undergoing multiple freeze-thaw cycles? q2->q3 No autosampler_stability->q3 aliquot Aliquot samples to minimize freeze-thaw q3->aliquot Yes end Consistent Results q3->end No aliquot->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Stability_Study_Design cluster_stock Stock Solution Stability cluster_matrix Biological Matrix Stability compound This compound stock_solution Prepare Stock Solution compound->stock_solution biological_matrix Spike into Biological Matrix stock_solution->biological_matrix storage_conditions_stock Store at different temperatures (e.g., 4°C, -20°C, -80°C) stock_solution->storage_conditions_stock freeze_thaw Freeze-Thaw Stability biological_matrix->freeze_thaw bench_top Bench-Top Stability biological_matrix->bench_top long_term Long-Term Stability biological_matrix->long_term analysis_stock Analyze at various time points storage_conditions_stock->analysis_stock

Caption: General experimental design for a stability study.

References

  • Bhaumik, U., Ghosh, A., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1227-1233.
  • Patel, D. J., et al. (2015). Stability indicating method development and validation of ranolazine hydrochloride in bulk and tablet dosage form by HPTLC. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-287.
  • Shirkhedkar, A. A., et al. (2016). Stability-indicating HPTLC method for determination of ranolazine hydrochloride in bulk and pharmaceutical dosage form.
  • Kurtgöz, İ., et al. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets.
  • Ni, J., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46(35), 16547-16555.
  • Srinivasan, K., et al. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(8), 3845-3853.
  • Impactfactor. (2023).
  • Senthil, V., et al. (2014). Design, Development, Optimization and Evaluation of Ranolazine Extended Release Tablets. Journal of Young Pharmacists, 6(2), 23-31.
  • Therapeutic Goods Administration (TGA). (2018).
  • In vitro Release Kinetics Study of Ranolazine from Swellable Hydrophilic Matrix Tablets. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1184-1192.
  • Clarke, G. S., et al. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1011-1024.
  • "DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM". (2023). Jetir.Org.
  • Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. American Journal of Analytical Chemistry, 3(5), 378-384.
  • A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. (n.d.). Dibrugarh University.
  • Ranolazine. (2023). In StatPearls.
  • Analytical Method Validation of Ranolazine tablets by RP-HPLC. (2018). Asian Journal of Pharmaceutical Analysis, 8(4), 213-219.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(15), 8934-8942.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Medication Storage Appropriateness in US Households. (2022). Pharmacy, 10(3), 61.
  • Thermal degradation of piperazine and its structural analogs. (2011). Energy Procedia, 4, 178-185.
  • Piperazine. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link].

  • Ranolazine (oral route). (2023). Mayo Clinic.
  • Drugs.com. (2023). Ranolazine Uses, Side Effects & Warnings.

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Technical Support Center: O-Desaryl Ranolazine Stability and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the degradation pathways of O-Desaryl Ranolazine and strategies for its prevention. This technical support center provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.

Introduction: this compound is a significant metabolite of Ranolazine, an antianginal medication.[1][2][3] Accurate characterization and quantification of this metabolite are crucial for pharmacokinetic and drug metabolism studies. However, like many complex organic molecules, this compound is susceptible to degradation under various conditions, which can compromise experimental results. This guide provides a comprehensive resource for understanding and mitigating the degradation of this compound, ensuring the integrity and reliability of your research.

Part 1: Troubleshooting Guide — Investigating this compound Degradation

This section addresses common issues encountered during the handling and analysis of this compound, providing a systematic approach to problem-solving.

Issue 1: Progressive Loss of Analyte During Sample Analysis

Question: I'm observing a consistent decrease in the peak area of my this compound standard over a sequence of HPLC injections. What could be causing this instability in my analytical run?

Answer: A progressive loss of analyte during an analytical run often points to instability in the autosampler or in the mobile phase. The shared structural elements with Ranolazine, such as the piperazine ring and amide linkage, are susceptible to degradation.[4][5][6]

  • pH-Dependent Hydrolysis: If the mobile phase has a pH that is too acidic or too basic, it can catalyze the hydrolysis of the amide bond in this compound.

  • Oxidative Degradation: The piperazine moiety is prone to oxidation, which can be accelerated by dissolved oxygen in the mobile phase or the presence of metal ions from the HPLC system.[5][6]

Troubleshooting Workflow:

start Start: Analyte Loss During HPLC Run check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase ph_issue Is pH outside the optimal range (e.g., 3-7)? check_mobile_phase->ph_issue adjust_ph Action: Prepare fresh mobile phase with a suitable buffer to maintain a stable pH. ph_issue->adjust_ph Yes check_oxidation Step 2: Assess Potential for Oxidation ph_issue->check_oxidation No adjust_ph->check_oxidation sparge_mobile_phase Action: Sparge the mobile phase with an inert gas (e.g., helium or nitrogen) to remove dissolved oxygen. check_oxidation->sparge_mobile_phase autosampler_temp Step 3: Check Autosampler Temperature sparge_mobile_phase->autosampler_temp cool_autosampler Action: Set the autosampler temperature to 4-8°C to slow down potential degradation in the vials. autosampler_temp->cool_autosampler reinject Step 4: Re-inject and Monitor Peak Area cool_autosampler->reinject ODR This compound Oxidation Oxidation (e.g., atmospheric O₂, peroxides) ODR->Oxidation Hydrolysis Hydrolysis (Acid or Base Catalyzed) ODR->Hydrolysis N_Oxide N-Oxide Products Oxidation->N_Oxide Amide_Cleavage Amide Cleavage Products Hydrolysis->Amide_Cleavage

Caption: Primary degradation pathways for this compound.

A Logic-Based Approach to Prevention:

The prevention of degradation is centered on controlling the environmental factors that drive these chemical reactions.

cluster_drivers Environmental Stressors cluster_prevention Control Strategies Degradation_Drivers Degradation Drivers Prevention_Measures Preventative Measures pH_Extremes Non-optimal pH pH_Buffering Use of Buffers (pH 6-7.5) pH_Extremes->pH_Buffering Mitigates Oxygen_Exposure Presence of Oxygen Inert_Atmosphere Inert Gas Purging (N₂) Addition of Antioxidants Oxygen_Exposure->Inert_Atmosphere Counteracts Light_Exposure Exposure to UV Light Light_Protection Use of Amber Vials Light_Exposure->Light_Protection Blocks High_Temperature Elevated Temperatures Cold_Chain Low-Temperature Storage (-20°C to -80°C) High_Temperature->Cold_Chain Slows Reaction Kinetics

Caption: The relationship between degradation drivers and preventative strategies.

Disclaimer: This guide is intended for informational purposes and should be used as a starting point for your own experimental design and validation. Always adhere to the specific guidelines and standard operating procedures of your institution and relevant regulatory bodies.

References

  • Shimadzu Chemistry & Diagnostics. This compound.
  • Daicel Pharma Standards. Ranolazine Impurities Manufacturers & Suppliers.
  • ResearchGate. Chemical structures of Ranolazine and its associated impurities.
  • PubChem. This compound.
  • Wikipedia. Ranolazine. Retrieved from [Link]

  • Request PDF. A validated stability - Indicating liquid chromatographic method for ranolazine.
  • RxList. Ranexa (Ranolazine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Scientific Research Publishing. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. Retrieved from [Link]

  • IJPSR. isolation and structural elucidation of degradation products of ranolazine. Retrieved from [Link]

  • Dibrugarh University. A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Retrieved from [Link]

  • Jetir.org. “DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM”. Retrieved from [Link]

  • Impactfactor. A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Retrieved from [Link]

  • Scientific Research Publishing. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from [Link]

  • ResearchGate. Analytical Method Validation of Ranolazine tablets by RP-HPLC. Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • FTLOScience. Preventing Chemical Degradation of Drug Products. Retrieved from [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. Analytical Methods for the Estimation of Ranolazine in Bulk and Dosage Forms: A Comprehensive Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation of Ranolazine in Bulk and Tablet Formulation By UV- Spectrophotometry. Retrieved from [Link]

  • PubMed. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Retrieved from [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

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Technical Support Center: Navigating Matrix Effects in the Bioanalysis of O-Desaryl Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of O-Desaryl Ranolazine (CVT-2514), a major active metabolite of the antianginal drug, ranolazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common yet intricate challenges posed by matrix effects in quantitative LC-MS/MS analysis. Here, we merge technical accuracy with field-proven insights to ensure the integrity and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

A1: this compound is a primary metabolite of ranolazine, formed via O-demethylation of the methoxyphenoxy moiety. The accurate quantification of this metabolite in biological matrices such as human plasma is crucial for comprehensive pharmacokinetic studies, understanding the metabolic fate of ranolazine, and for impurity profiling. Ranolazine is extensively metabolized, with O-demethylation being a key pathway primarily mediated by the CYP3A4 enzyme, and to a lesser extent, CYP2D6.[1]

Q2: What are matrix effects and how do they specifically impact the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often undetected, components from the biological sample.[2][3] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results. In the context of this compound analysis in plasma, the primary culprits are endogenous phospholipids, which can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, especially when using electrospray ionization (ESI).[1][4]

Q3: What are the key physicochemical properties of this compound that I should consider for method development?

A3: Understanding the physicochemical properties of this compound is fundamental to developing a robust bioanalytical method. Here is a summary of key properties for both the metabolite and its parent drug, ranolazine:

PropertyRanolazine (Parent Drug)This compound (Metabolite)Implication for Bioanalysis
Molecular Weight 427.54 g/mol 413.51 g/mol Influences mass spectrometric detection parameters.
pKa ~7.6 (experimental, basic)Basic pKa: ~7.5 (predicted)Acidic pKa: ~9-10 (predicted, phenolic)The presence of both a basic nitrogen and an acidic phenol in the metabolite allows for pH-controlled extraction and chromatographic retention.
logP 2.07 (experimental)~1.5 - 2.0 (predicted)The metabolite is more polar than the parent drug, which will affect its retention on reversed-phase columns and its solubility in extraction solvents.
Solubility Soluble in methanol and dichloromethane; very slightly soluble in water.[5]Soluble in methanol and chloroform.Guides the choice of solvents for sample preparation and chromatography.

pKa and logP for this compound are predicted based on its chemical structure and comparison to the parent drug. The introduction of a phenolic hydroxyl group increases polarity (lower logP) and introduces an acidic ionization center.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to identifying and resolving common issues encountered during the bioanalysis of this compound.

Issue 1: Poor Peak Shape and/or Low Analyte Recovery

Symptoms: Tailing or fronting peaks, broad peaks, or lower than expected signal intensity for this compound.

Potential Causes & Solutions:

  • Suboptimal pH of the Mobile Phase:

    • The "Why": The piperazine nitrogen in this compound has a basic pKa (predicted around 7.5). To achieve good peak shape on a C18 column, it's crucial to work at a pH that ensures consistent ionization.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the piperazine nitrogen. A mobile phase containing a small percentage of formic acid (e.g., 0.1%) will protonate the nitrogen, leading to better interaction with the stationary phase and improved peak symmetry.

  • Inadequate Sample Clean-up:

    • The "Why": Residual phospholipids and proteins from the plasma matrix can interfere with the chromatography and suppress the analyte signal.

    • Solution: Implement a more rigorous sample preparation technique. While protein precipitation is a quick method, it may not be sufficient for removing all interfering matrix components. Consider the following:

      • Liquid-Liquid Extraction (LLE): At a basic pH (e.g., pH 9-10), this compound will be in its neutral form, making it more soluble in organic solvents like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane. This will effectively separate it from polar matrix components.

      • Solid-Phase Extraction (SPE): A mixed-mode cation exchange SPE cartridge can be highly effective. At an acidic pH, the protonated piperazine nitrogen will bind to the sorbent, allowing for the washing away of neutral and acidic interferences. The analyte can then be eluted with a basic organic solvent.

dot

Sample_Preparation_Workflow cluster_PPT Protein Precipitation (Simple, but less clean) cluster_LLE Liquid-Liquid Extraction (Improved Cleanliness) cluster_SPE Solid-Phase Extraction (Most Effective Clean-up) PPT_Start Plasma Sample PPT_Add_Solvent Add Acetonitrile/Methanol PPT_Start->PPT_Add_Solvent PPT_Vortex Vortex & Centrifuge PPT_Add_Solvent->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant LLE_Start Plasma Sample LLE_Adjust_pH Adjust to pH 9-10 LLE_Start->LLE_Adjust_pH LLE_Add_Solvent Add MTBE LLE_Adjust_pH->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic SPE_Start Plasma Sample SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample (Acidic pH) SPE_Condition->SPE_Load SPE_Wash Wash (e.g., Methanol/Water) SPE_Load->SPE_Wash SPE_Elute Elute (Basic Organic Solvent) SPE_Wash->SPE_Elute

Caption: Comparison of sample preparation workflows for this compound.

Issue 2: High Signal Variability and Poor Reproducibility (Ion Suppression/Enhancement)

Symptoms: Inconsistent results between replicate injections, quality controls (QCs) failing acceptance criteria, and a high coefficient of variation (%CV).

Potential Causes & Solutions:

  • Co-elution with Phospholipids:

    • The "Why": Phospholipids are notorious for causing ion suppression in ESI-MS. They often elute in the same retention time window as many analytes on standard C18 columns.

    • Solution 1: Optimize Chromatography:

      • Gradient Elution: Employ a gradient elution profile that starts with a higher aqueous composition to retain and separate early-eluting phospholipids from this compound.

      • Different Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative retention mechanisms and better separation from interfering matrix components.

    • Solution 2: Use a Phospholipid Removal Plate/Cartridge: These are specialized SPE products designed to specifically remove phospholipids from the sample extract, leading to a much cleaner sample and reduced matrix effects.

    • Solution 3: Employ a Suitable Internal Standard (IS):

      • The "Why": A good internal standard will co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations.

      • Recommended IS: A stable isotope-labeled (SIL) this compound (e.g., this compound-d5) is the ideal choice as it will have nearly identical chemical and physical properties. If a SIL-IS is not available, Ranolazine-d4 can be a suitable alternative, although its slightly different retention time should be considered. Ornidazole has also been reported as an internal standard in some ranolazine assays.[1]

dot

Ion_Suppression_Mitigation Analyte This compound MS_Signal Mass Spec Signal Analyte->MS_Signal Ionization Phospholipid Phospholipids Phospholipid->MS_Signal Suppression IS Internal Standard (e.g., SIL-IS) IS->MS_Signal Ionization & Compensation

Caption: Mechanism of ion suppression and compensation with an internal standard.

Issue 3: Inconsistent Results Across Different Plasma Lots

Symptoms: The method performs well with one batch of blank plasma but shows significant matrix effects with another.

Potential Causes & Solutions:

  • Inter-individual Variability in Plasma Composition:

    • The "Why": The composition of plasma can vary significantly between individuals (e.g., lipid content). A method that is not robust will be susceptible to these variations.

    • Solution: During method validation, it is crucial to evaluate matrix effects using at least six different lots of blank plasma, as recommended by regulatory guidelines. If lot-to-lot variability is observed, this indicates that the sample preparation and/or chromatographic separation is not sufficiently robust to handle the range of matrix compositions that will be encountered in study samples. In this case, a more rigorous sample clean-up method (e.g., switching from protein precipitation to SPE) is warranted.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d5 in methanol).

  • Add 25 µL of 0.1 M sodium hydroxide to basify the sample to a pH of ~10.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal.

  • Infuse this solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump, teeing it in after the analytical column.

  • Once a stable baseline signal is achieved, inject a blank, extracted plasma sample onto the LC column and run your chromatographic method.

  • Monitor the baseline of the infused analyte. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.

  • Compare the retention time of this compound with the ion suppression/enhancement profile to determine if they co-elute.

References

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.). Ranolazine. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). O-DESMETHYL RANOLAZINE. Global Substance Registration System. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • TGA. (2018). Product Information: Ranolazine. Therapeutic Goods Administration. [Link]

  • Gilead Sciences. (2008). Ranexa (ranolazine) Prescribing Information. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC–MS bioanalysis.

Sources

Column selection for optimal O-Desaryl Ranolazine chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

O-Desaryl Ranolazine (CAS: 172430-46-5) is a critical metabolite and process impurity formed by the cleavage of the 2-methoxyphenoxy ether linkage in Ranolazine.

From a chromatographic perspective, this creates a specific "Polarity Gap" challenge:

  • Ranolazine (Parent): Moderately hydrophobic (LogP ~2.1), retains well on C18.

  • This compound (Target): Significantly more polar due to the loss of the hydrophobic aryl ether group. It tends to elute near the solvent front (void volume) in standard Reverse Phase (RP) methods, leading to poor resolution and integration errors.

  • Basicity: Both compounds contain a piperazine core, making them susceptible to severe peak tailing on active silanols.

This guide provides a technical roadmap to bridge this gap, ensuring robust retention of the polar metabolite without excessive retention of the parent drug.

Column Selection Logic: The "Hardware"

Do not simply default to a standard C18. The separation of this compound requires a stationary phase that offers polar retention and base deactivation .

Q: Which column chemistry is optimal for this separation?

Recommendation: Polar-Embedded C18 or Pentafluorophenyl (PFP) .

Column ChemistrySuitabilityTechnical Rationale
Polar-Embedded C18 (e.g., Amide/Carbamate)Optimal The embedded polar group shields surface silanols (reducing tailing for the piperazine base) and interacts with the polar hydroxyl/amine regions of this compound, increasing its retention factor (

).
PFP (Pentafluorophenyl) High Offers unique selectivity for aromatic compounds and basic nitrogen heterocycles. Often separates polar amines better than C18 due to dipole-dipole interactions.
Standard C18 Moderate Likely to cause "blow-through" of the O-Desaryl peak (elution at

) unless the mobile phase is 95%+ aqueous, which risks phase collapse (dewetting) in standard columns.
HILIC Low While good for the polar metabolite, Ranolazine is too hydrophobic for standard HILIC, leading to solubility issues or excessive retention times.
Visual Guide: Column Selection Decision Tree

ColumnSelection start Start: Select Column for This compound q1 Is the O-Desaryl peak eluting at the void (t0)? start->q1 sol1 Use Polar-Embedded C18 (Allows 100% Aqueous Start) q1->sol1 Yes q2 Is Peak Tailing > 1.5? q1->q2 No sol2 Switch to Hybrid Particle (High pH Stability) or PFP q2->sol2 Yes q3 Are you using MS detection? q2->q3 No sol3 Use Formic Acid/Ammonium Formate (pH 3-4) on Charged Surface C18 q3->sol3 Yes sol4 Use Phosphate Buffer (pH 7.0) (Not MS Compatible) q3->sol4 No

Figure 1: Decision logic for selecting the stationary phase based on retention and peak shape issues.

Method Optimization: The "Software"

Standard Operating Procedure (SOP) Framework

This protocol is designed to retain the polar O-Desaryl impurity while eluting Ranolazine within a reasonable timeframe.

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid (for LC-MS).[1] Mobile Phase B: Acetonitrile (ACN) or Methanol.[2]

Gradient Profile:

  • Initial Hold (Critical): Hold at 5% B for at least 2-3 minutes. This allows the polar this compound to interact with the stationary phase rather than flowing through with the solvent.

  • Ramp: Linear gradient to 60-80% B over 10-15 minutes to elute the hydrophobic Ranolazine.

Q: Why does my O-Desaryl peak shape look distorted?

A: Mismatched Sample Solvent (Solvent Effect). Because this compound is polar and elutes early, dissolving your sample in 100% Methanol or Acetonitrile will cause "peak focusing" failure. The strong solvent carries the analyte down the column faster than the mobile phase.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing of Ranolazine and Metabolites

User Question: "I am using a standard C18 column with 0.1% Formic acid. The Ranolazine peak is tailing (As > 2.0). How do I fix this?"

Scientist Response: This is a classic "silanol overload" issue. Ranolazine is a base (pKa ~7.2 and ~2.2). At acidic pH (Formic acid ~pH 2.7), the basic nitrogens are protonated (positively charged). These charged species interact strongly with residual negatively charged silanols on the silica surface, causing drag (tailing).

Corrective Actions:

  • Add Ionic Strength: Switch from simple Formic Acid to 20mM Ammonium Formate (pH 3.7) . The ammonium ions compete for the silanol sites, "blocking" them from the drug.

  • High pH Strategy (If column permits): Use a Hybrid-Silica column (e.g., XBridge, Gemini) and run at pH 10 (Ammonium Hydroxide). At pH 10, Ranolazine is uncharged (neutral), eliminating the ionic interaction with silanols entirely. This often yields perfect symmetry.

Issue 2: Retention Time Drift

User Question: "The retention time of this compound shifts by 0.5 minutes between injections."

Scientist Response: This indicates a lack of column equilibration or pH instability.

  • Equilibration: Because we are using a high-aqueous start (5% B) to retain the polar impurity, the column requires longer re-equilibration time (at least 5-7 column volumes) between runs to fully re-hydrate the stationary phase chains.

  • Phase Collapse: If you are using a standard C18 with 100% water, the chains may be "collapsing" (dewetting). Ensure you use a column designated as "AQ" or "Polar Embedded" which resists dewetting.

Visual Guide: Troubleshooting Workflow

Troubleshooting problem Problem: Poor Resolution or Shape check1 Check Sample Diluent problem->check1 check2 Check Mobile Phase pH check1->check2 Diluent OK action1 Match Initial Mobile Phase (Low Organic) check1->action1 High Organic Diluent? check3 Check Gradient Start check2->check3 pH OK action2 Add Buffer (NH4 Formate) or Increase pH > 9 check2->action2 Tailing? action3 Hold 5% B for 2 min check3->action3 Early Elution?

Figure 2: Step-by-step troubleshooting workflow for resolution and peak shape anomalies.

References

  • Ranolazine Impurity Profiling: Validated HPLC Method for Determining Related Substances in Ranolazine.[3] Longdom Publishing.

  • Metabolic Pathway: The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. National Institutes of Health (PubMed).

  • Impurity Identification: Ranolazine Impurities and Related Compounds (this compound CAS 172430-46-5).[][5] Veeprho Laboratories.

  • Pharmacokinetics & Properties: Clinical Pharmacokinetics of Ranolazine.[6][7][8] ResearchGate.[9][10]

  • Genotoxic Impurity Analysis: Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine. Scientific Research Publishing.[1]

Sources

Addressing variability in O-Desaryl Ranolazine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific bioanalytical challenges associated with O-Desaryl Ranolazine (CVT-2512) , a primary metabolite of Ranolazine formed via CYP3A4-mediated O-dearylation. Unlike the parent drug, CVT-2512 possesses a terminal diol moiety, significantly increasing its polarity. This chemical shift introduces distinct variability vectors: chromatographic breakthrough (poor retention) , evaporation-induced instability , and matrix-dependent ion suppression .

This document serves as a dynamic support center, structured to troubleshoot these specific failure modes using self-validating protocols.

Module 1: The Metabolic Context & Chemical Logic

To control variability, one must understand the source. CVT-2512 is not just a "smaller" Ranolazine; it is a chemically distinct entity with higher hydrophilicity.

Figure 1: Ranolazine Metabolic Pathway & Physicochemical Shift This diagram illustrates the conversion of Ranolazine to CVT-2512, highlighting the critical increase in polarity (LogP drop) that necessitates modified chromatographic conditions.

MetabolicPathway cluster_implication Bioanalytical Implication Ranolazine Ranolazine (Parent Drug) LogP: ~2.6 Lipophilic CYP3A4 CYP3A4 (O-Dearylation) Ranolazine->CYP3A4 CVT2514 CVT-2514 (O-Desmethyl) Ranolazine->CVT2514 CVT2738 CVT-2738 (N-Dealkyl) Ranolazine->CVT2738 CVT2512 This compound (CVT-2512) LogP: ~0.5 (Polar) Terminal Diol Moiety CYP3A4->CVT2512 Major Pathway Loss of Methoxyphenoxy Ring Warning CVT-2512 is highly polar. Risk: Elutes in void volume (Ion Suppression) CVT2512->Warning

Caption: Metabolic conversion of Ranolazine to this compound (CVT-2512), highlighting the shift to high polarity.

Module 2: Troubleshooting & FAQs

Category A: Chromatography & Retention Issues

Q1: Why is CVT-2512 eluting in the void volume (t0) while Ranolazine retains well? Root Cause: The "O-Desaryl" cleavage removes the lipophilic methoxyphenoxy ring, leaving a hydrophilic 2,3-dihydroxypropyl tail. On standard C18 columns, this diol interacts poorly with the stationary phase. The Fix:

  • Switch Column Chemistry: Move from standard C18 to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) phase. These provide alternative interaction mechanisms (hydrogen bonding/pi-pi) for the polar metabolite.

  • Modify Mobile Phase: Reduce initial organic content to 2-5% (vs. standard 10-15%) to force retention.

  • Self-Validation: Calculate the Capacity Factor (

    
    ). Ensure 
    
    
    
    for CVT-2512 to separate it from the ion-suppression zone (salts/phospholipids).

Q2: I see peak tailing for CVT-2512 but not the Internal Standard. Why? Root Cause: Secondary interactions between the basic piperazine nitrogen and residual silanols on the column silica. The Fix:

  • Buffer pH: Ensure the mobile phase pH is controlled. Ammonium Formate (10mM, pH 3.5-4.0) is ideal to protonate silanols, masking them from the analyte.

  • Ionic Strength: Increase buffer concentration to 10mM (do not rely solely on 0.1% Formic Acid).

Category B: Sample Preparation & Stability[1][2]

Q3: My recovery is highly variable (CV > 15%) when using Liquid-Liquid Extraction (LLE). Root Cause: Evaporation Instability. Literature indicates Ranolazine and its metabolites can be unstable when evaporated to dryness under high heat or in the presence of acidic residues, potentially due to adsorption to glass or oxidative degradation of the piperazine ring. The Fix:

  • Protocol Shift: Switch to Protein Precipitation (PPT) (see Protocol below). This eliminates the evaporation step.

  • If LLE is mandatory: Do not evaporate to complete dryness. Stop when ~5-10 µL remains, or use a "keeper" solvent (e.g., DMSO or ethylene glycol) to prevent adsorption to the tube walls.

Q4: Which Internal Standard (IS) should I use? Recommendation: You must use a stable isotope-labeled analog of the metabolite itself, This compound-d5 (or -d8).

  • Why? Using Ranolazine-d3 as an IS for CVT-2512 is a critical error. The polarity difference means they will not co-elute, and the IS will not compensate for matrix effects occurring at the CVT-2512 retention time.

Module 3: Optimized Experimental Protocol

This protocol prioritizes Protein Precipitation (PPT) to mitigate the evaporation instability risks identified in variability studies.

Workflow Diagram: PPT Extraction for CVT-2512

PPT_Workflow cluster_note Critical Control Point Step1 Sample: 50 µL Plasma/Urine Step2 Add IS: 20 µL this compound-d5 (in 50% MeOH) Step1->Step2 Step3 Precipitation: Add 200 µL ACN (Cold, containing 0.1% Formic Acid) Step2->Step3 Step4 Vortex (2 min) & Centrifuge (10,000 x g, 10 min, 4°C) Step3->Step4 Step5 Transfer Supernatant to Vial Dilute 1:1 with Water (Critical) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6 Note Dilution 1:1 with water matches initial mobile phase strength, preventing peak fronting. Step5->Note

Caption: Optimized Protein Precipitation workflow designed to prevent evaporation losses and solvent mismatch.

Step-by-Step Methodology
  • Matrix Aliquot: Transfer 50 µL of patient plasma/urine into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of working IS solution (this compound-d5 at 500 ng/mL in 50:50 Methanol:Water). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Scientific Rationale: Acidified ACN ensures full protein crash and keeps the basic analyte solubilized.

  • Agitation: Vortex at high speed for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution (Crucial Step): Transfer 100 µL of the supernatant to an autosampler vial. Add 100 µL of HPLC-grade Water .

    • Why? Injecting pure ACN supernatant onto a reversed-phase column will cause "solvent effect" (peak fronting/splitting) for early-eluting polar compounds like CVT-2512. Diluting to ~50% organic matches the mobile phase starting conditions.

Module 4: Quantitative Performance Data

The following acceptance criteria should be used to validate the system before running unknown samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Linearity (

)

(Weighted

)
Check calibration range. High concentrations may saturate the detector (ESI).
Precision (CV%)

(20% at LLOQ)
High variability often indicates inconsistent pipetting or evaporation issues during prep.
Accuracy (Bias)

If systematic bias exists, check the purity of the reference standard vs. the IS.
Matrix Factor 0.85 – 1.15If < 0.85 (Suppression), improve chromatographic separation from phospholipids or switch to SLE/SPE.
IS Response Variation

drift across run
If IS signal drops over time, check for source contamination or charging.

References

  • FDA Center for Drug Evaluation and Research. (2006). Clinical Pharmacology and Biopharmaceutics Review: Ranolazine (Application No. 21-526). Retrieved from [Link]

  • Jerokk, K., et al. (2012). Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • Zhu, Y., et al. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. International Journal of Pharmaceutical Quality Assurance.[1] Retrieved from [Link]

Sources

Technical Support Center: Synthetic O-Desaryl Ranolazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isolation & Purification of O-Desaryl Ranolazine (Piperazine Acetamide Scaffold)

Introduction: The "Desaryl" Challenge

Welcome to the technical support hub for Ranolazine intermediate synthesis. In the context of synthetic organic chemistry, "this compound" typically refers to the Piperazine Acetamide Intermediate (N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide) or its dihydroxypropyl metabolite analog.[1][2][3][4]

This scaffold is the "gatekeeper" to high-purity Ranolazine.[1][2][3][4] If you fail to purify this intermediate, your final API will fail ICH guidelines due to the carryover of the Bis-Alkylated Dimer (Impurity D) or trapped inorganic salts.[2][3]

This guide addresses the three most common support tickets we receive:

  • The Dimer Trap: Preventing and removing the bis-alkylated impurity.[1][2][3][4]

  • The Aqueous Bind: Extracting the highly polar secondary amine from water.[1][2][3]

  • The Tailing Peak: HPLC method development for basic piperazine derivatives.

Module 1: The Dimer Impurity (Bis-Alkylation)[1][2][3][4]

User Issue: "I am reacting piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide, but I keep getting a high molecular weight impurity that co-elutes with my product."

Diagnosis: You are seeing the Bis-Alkylated Dimer (2,2'-(piperazine-1,4-diyl)bis(N-(2,6-dimethylphenyl)acetamide)).[1][2][3][4] This forms when the mono-alkylated product competes with piperazine for the alkylating agent.[2][3][4]

Mechanism of Failure

The secondary amine of the mono-product is nucleophilic.[2][3] If the local concentration of piperazine drops, the alkylating agent reacts with the product instead of the starting material.[3]

DimerFormation Piperazine Piperazine (Excess Required) Mono Target: O-Desaryl Scaffold (Mono-Alkylated) Piperazine->Mono Primary Reaction Reagent Chloro-Acetamide Reagent Reagent->Mono Dimer Impurity: Bis-Alkylated Dimer (Hard to Remove) Reagent->Dimer Mono->Dimer Side Reaction (If Piperazine < 3 eq)

Figure 1: Competitive alkylation pathway leading to the dimer impurity.[1][2][3][4]

Troubleshooting Protocol: The "High-Dilution" Fix
ParameterStandard Protocol (Risk of Dimer)Optimized Protocol (High Purity)
Stoichiometry 1:1 (Piperazine : Reagent)4:1 to 6:1 (Excess Piperazine)
Addition Mode Add Piperazine to ReagentAdd Reagent to Piperazine (Slowly)
Temperature Reflux immediatelyAmbient addition , then Reflux
Purification Silica Gel (Poor separation)Acidic Alumina or Selective Extraction

Corrective Action (If Dimer is already present): The dimer is less basic and much more lipophilic than the target mono-amine.[1][2][3][4]

  • Acidify the reaction mixture to pH 3.0 with HCl.

  • Wash with Ethyl Acetate or DCM.[1][2][3][4] The dimer (less basic) may partially partition into the organic phase, while the target (di-cationic at this pH) stays in water.[1][2][3][4]

  • Basify aqueous layer to pH 10-11.[1][2][4]

  • Extract the target with Toluene or Chloroform.[1][2][3][4]

Module 2: Solubility & Extraction (The "Crash Out" Problem)

User Issue: "My product is stuck in the aqueous phase. I basified it, but extraction yields are low."

Diagnosis: The O-Desaryl scaffold is a secondary amine with high polarity.[1][2][3][4] Even in its free base form, it has significant water solubility, making standard ether/ethyl acetate extractions inefficient.[2][3]

The pH-Temperature Swing Protocol

You must exploit the temperature-dependent solubility of the free base in Toluene.[1][2][3][4]

Step-by-Step Guide:

  • Quench: After reaction, acidify to pH 2-3 to solubilize everything as salts. Filter off any insoluble non-basic impurities.[1][2][4]

  • Neutralize: Adjust pH to 10-12 using 50% NaOH. Crucial: The internal temperature must be controlled; do not let the exotherm degrade the amide.[1][3]

  • Hot Extraction:

    • Do NOT use Ether (poor solubility).[2][3][4]

    • Use Toluene at 60-70°C .[1][2][4][5]

    • The free base is highly soluble in hot toluene but poorly soluble in cold toluene.[3]

  • Crystallization:

    • Separate the hot toluene layer.[2][4]

    • Cool slowly to 0-5°C. The target this compound often crystallizes out as a high-purity solid, leaving the dimer and other oils in the mother liquor.[1][2][3][4]

ExtractionWorkflow ReactionMix Reaction Mixture (Aq/Alc) Acidify Acidify (pH 2) Wash with EtOAc ReactionMix->Acidify Remove Neutral Impurities Basify Basify (pH > 10) Use NaOH Acidify->Basify Release Free Base Extract Extract with Toluene @ 70°C (Hot) Basify->Extract Phase Transfer Cool Cool to 5°C Precipitate Target Extract->Cool Purification by Crystallization

Figure 2: The Temperature-pH Swing Extraction method for polar piperazine intermediates.[1][2][3][4]

Module 3: HPLC Analysis & Tailing

User Issue: "My HPLC peaks are broad and tailing. I cannot integrate the impurity levels accurately."

Diagnosis: Piperazine nitrogens are highly basic and interact with residual silanols on standard C18 columns, causing peak tailing.[1][2][3]

Method Development Solutions

Option A: The "High pH" Approach (Recommended) Modern hybrid-silica columns are stable up to pH 12.[1][2][3][4] At high pH, the piperazine is non-ionized (free base), eliminating silanol interactions.[2][3]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH.[1][2][3][4]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][6]

  • Result: Sharp, symmetrical peaks.[1][2][4]

Option B: The "Ion-Pair" Approach (Legacy) If you are restricted to acidic mobile phases.[1][2][3][4]

  • Modifier: Add 0.05% Trifluoroacetic Acid (TFA) or Hexanesulfonic Acid.[2][3][4]

  • Mechanism: TFA forms an ion pair with the basic amine, masking the charge and improving peak shape.[3]

  • Warning: TFA suppresses MS signals if you are using LC-MS.[1][2][3][4]

FAQ: Rapid Fire Troubleshooting

Q: Can I isolate the O-Desaryl intermediate as a salt? A: Yes. The Dihydrochloride salt is the most stable form.[3] After the hot toluene extraction (Module 2), add HCl in Methanol/Isopropanol to the organic layer. The salt will precipitate immediately.[2][3][4] This is often cleaner than the free base.[2][3][4]

Q: I see a "Regioisomer" impurity. What is it? A: If you are at the step of reacting the O-Desaryl amine with the epoxide (to make Ranolazine), the epoxide can open at the wrong carbon.[1][3] This is rare if you use Isopropanol under reflux.[2][3][4] If you see it, switch to a lower temperature (40-50°C) with longer reaction times to favor the thermodynamic product.

Q: What is the limit for the Dimer impurity? A: For the intermediate, aim for < 0.5% by HPLC. If it is higher, it will carry through to the final API, where the limit is typically < 0.15% (ICH Q3A).[1][3]

References

  • Preparation of Ranolazine and Intermediates. Patent WO2004000824A1.[1][2][3][4] Describes the synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and the toluene extraction method.

  • Process for the Preparation of Ranolazine. Patent US20110151258A1.[1][2][3][4] Details the impact of piperazine stoichiometry on dimer impurity formation.

  • Impurity Profiling of Ranolazine. ResearchGate / Journal of Pharmaceutical and Biomedical Analysis. Discusses the separation of process-related impurities including the bis-alkylated species.

  • Ranolazine Impurity Standards. Daicel Pharma Standards. Structural confirmation of "O-Desaryl" and related dimer impurities. [1][2][3][4]

Sources

Validation & Comparative

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for O-Desaryl Ranolazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for O-Desaryl Ranolazine, a significant metabolite of the anti-anginal drug, Ranolazine. The objective is to equip researchers, scientists, and drug development professionals with the principles and practical steps required to ensure that an analytical method is robust, reliable, and transferable across different laboratory settings. Adherence to these principles is critical for regulatory compliance and confidence in analytical data throughout the drug development lifecycle.

Ranolazine undergoes extensive metabolism, primarily through the cytochrome P450 (CYP) 3A4 and to a lesser extent, CYP2D6 enzymes.[1][2] This metabolic activity results in numerous metabolites, with this compound being a key derivative.[3] The accurate quantification of such metabolites is essential for pharmacokinetic, pharmacodynamic, and safety assessments. Therefore, the analytical methods used must be rigorously validated to demonstrate they are fit for their intended purpose, a requirement underscored by global regulatory bodies.[4][5][6]

This guide will compare two of the most prevalent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), within the context of an inter-laboratory validation program guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]

The Foundation: Understanding the Analyte and Method Selection

Before embarking on a validation study, a fundamental understanding of the analyte's physicochemical properties is paramount. This knowledge directly informs the selection and optimization of the analytical method.

This compound:

  • Chemical Name: 2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide[3]

  • Molecular Formula: C₁₇H₂₇N₃O₃[3]

  • Molecular Weight: 321.41 g/mol [3]

The structure of this compound, lacking the methoxyphenoxy group of the parent drug, results in increased polarity. This characteristic is a key consideration for chromatographic method development, influencing the choice of stationary and mobile phases to achieve adequate retention and separation.

Comparative Overview of Analytical Techniques

The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk drug vs. plasma).

Technique Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.[7]Lower sensitivity and selectivity compared to LC-MS/MS. Potential for matrix interference.Assay and impurity testing in bulk drug and pharmaceutical dosage forms.
LC-MS/MS Separation based on polarity, detection via mass-to-charge ratio.High sensitivity and selectivity, ideal for complex matrices.[8]Higher cost and complexity, susceptible to matrix effects (ion suppression/enhancement).Quantification in biological matrices (e.g., plasma), trace-level impurity analysis.

The Blueprint for Reliability: The Inter-Laboratory Validation Protocol

An inter-laboratory validation study, also known as a collaborative study, is designed to assess the reproducibility of an analytical method.[4] The process begins with a comprehensive validation protocol, a documented plan that outlines the scope, procedures, and acceptance criteria for the validation.[9]

The validation process is governed by the ICH Q2(R2) guidelines, which define the performance characteristics that must be evaluated.[4]

The Validation Workflow

The following diagram illustrates the logical flow of an inter-laboratory validation study, from initial planning to the final assessment of method reproducibility.

G Inter-Laboratory Validation Workflow cluster_0 Phase 1: Single-Laboratory Validation cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Data Analysis & Reporting Protocol Develop Validation Protocol (ICH Q2) MethodDev Method Development & Optimization Protocol->MethodDev PreValidation Execute In-House Validation (Accuracy, Precision, Linearity, etc.) MethodDev->PreValidation LabSelection Select Participating Laboratories (≥2) PreValidation->LabSelection Method Deemed Suitable SamplePrep Prepare & Distribute Homogeneous Samples LabSelection->SamplePrep MethodTransfer Transfer Method & Protocol SamplePrep->MethodTransfer Execution Laboratories Execute Protocol MethodTransfer->Execution DataCollection Collect Data from All Labs Execution->DataCollection StatsAnalysis Statistical Analysis (ANOVA, Cochran's Test) DataCollection->StatsAnalysis Report Generate Final Validation Report StatsAnalysis->Report G Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Sources

Is O-Desaryl Ranolazine a significant contributor to ranolazine's therapeutic effect?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals

In the management of chronic stable angina, ranolazine stands as a well-established therapeutic agent with a unique mechanism of action. Unlike traditional antianginal drugs that primarily alter hemodynamics, ranolazine exerts its effects by inhibiting the late inward sodium current (INaL) in cardiomyocytes.[1][2] This targeted action mitigates the sodium and calcium overload characteristic of ischemic conditions, thereby improving myocardial relaxation and reducing oxygen demand without significantly affecting heart rate or blood pressure.[1][2] As with many pharmaceuticals, the metabolic fate of ranolazine is a critical aspect of its overall pharmacological profile. Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) and to a lesser extent by CYP2D6, giving rise to a number of metabolites.[3][4] Among these, O-Desaryl Ranolazine, also known by its developmental code CVT-2738, has been a subject of investigation to determine its potential contribution to the parent drug's therapeutic efficacy.

This comprehensive guide provides a detailed comparison of this compound and its parent compound, ranolazine, synthesizing available preclinical data to elucidate the role of this metabolite. We will delve into their comparative potency, mechanism of action, and pharmacokinetic profiles to provide a clear perspective for researchers and drug development professionals.

Unraveling the Potency: A Head-to-Head Comparison

The central question surrounding any active metabolite is its contribution to the overall therapeutic effect of the parent drug. This is a function of both its intrinsic potency and its systemic exposure.

In Vitro Potency: Inhibition of the Late Sodium Current
In Vivo Efficacy: A Murine Model of Myocardial Ischemia

A key preclinical study was conducted to synthesize and evaluate the anti-myocardial ischemia activities of ranolazine and its five principal metabolites, including this compound (CVT-2738). The study utilized a mouse model of isoprenaline-induced myocardial ischemia and assessed the protective effects of the compounds by monitoring electrocardiogram (ECG) changes. The results demonstrated that while several metabolites exhibited some protective effects, CVT-2738 was the most potent among the metabolites tested . However, the same study unequivocally concluded that CVT-2738 was still less potent than the parent drug, ranolazine .

This finding is crucial as it establishes a qualitative hierarchy of potency, placing ranolazine at the forefront of therapeutic activity.

Pharmacokinetic Profile: Exposure in the Systemic Circulation

The contribution of a metabolite to the therapeutic effect is not solely dependent on its potency but also on its concentration in the bloodstream relative to the parent drug.

Ranolazine is subject to extensive first-pass metabolism.[5] Studies in humans have characterized the plasma concentrations of its major metabolites. At steady state, the exposure of this compound (CVT-2738) is significant, with plasma levels reaching approximately 27% of the parent ranolazine levels .[6] While this indicates substantial systemic exposure, it is important to consider this in the context of its lower intrinsic potency compared to ranolazine.

The following table summarizes the key comparative parameters of ranolazine and this compound:

ParameterRanolazineThis compound (CVT-2738)Reference
Primary Mechanism of Action Inhibition of Late Sodium Current (INaL)Inhibition of Late Sodium Current (INaL)[1][2]
In Vitro Potency (IC50 for INaL) ~5.9 - 15 µMData not publicly available[2]
In Vivo Anti-ischemic Potency HighModerate (Most potent among metabolites, but less potent than ranolazine)[7]
Relative Plasma Exposure (Steady State) 100%~27% of Ranolazine[6]

The Verdict: A Supporting Role, Not a Leading Star

Based on the available evidence, this compound (CVT-2738) does possess pharmacological activity and contributes to the overall anti-ischemic effect of ranolazine. Its notable potency among the metabolites and its significant systemic exposure suggest that it is not an inert byproduct. However, its contribution is likely secondary to that of the parent compound.

  • Lower Intrinsic Potency: Direct comparative studies in a relevant in vivo model have demonstrated that ranolazine is more potent in protecting against myocardial ischemia.

  • Lower Systemic Exposure: While its plasma concentrations are substantial, they remain significantly lower than those of the parent drug.

Therefore, while this compound is an active metabolite that likely enhances the therapeutic window of ranolazine, the primary antianginal effects are attributable to the parent molecule.

Experimental Methodologies: A Closer Look

To ensure scientific integrity and provide a framework for further research, we outline the key experimental protocols employed in the studies cited.

Isoprenaline-Induced Myocardial Ischemia in Mice

This in vivo model is a widely used method to screen for cardioprotective agents.

Objective: To induce a state of myocardial ischemia and evaluate the protective effects of test compounds by monitoring ECG changes.

Protocol:

  • Animal Model: Male Kunming mice are typically used.

  • Induction of Ischemia: Isoprenaline hydrochloride, a potent beta-adrenergic agonist, is administered subcutaneously at a high dose (e.g., 85 mg/kg) to induce myocardial ischemia.[8] This leads to a significant increase in heart rate and oxygen demand, creating an imbalance in myocardial oxygen supply and demand.

  • Drug Administration: Test compounds (ranolazine and its metabolites) are administered, typically intraperitoneally, at a specified time before the isoprenaline challenge.

  • ECG Monitoring: A standard limb lead electrocardiogram is recorded before and after drug administration and following the isoprenaline challenge. The key parameter for assessing ischemia is the extent of ST-segment depression.

  • Data Analysis: The degree of ST-segment depression in the treated groups is compared to that of the vehicle control group to determine the protective effect of the test compounds.

Logical Framework for Isoprenaline-Induced Myocardial Ischemia Model

G cluster_protocol Isoprenaline-Induced Myocardial Ischemia Protocol cluster_mechanism Pathophysiological Mechanism animal_model Animal Selection (e.g., Male Kunming Mice) drug_admin Drug Administration (Ranolazine or Metabolite) animal_model->drug_admin Acclimatization isoprenaline Induction of Ischemia (Subcutaneous Isoprenaline) drug_admin->isoprenaline Pre-treatment ecg_recording ECG Monitoring (Baseline and Post-Induction) isoprenaline->ecg_recording Induces isoprenaline_effect Isoprenaline (Beta-Adrenergic Agonist) data_analysis Data Analysis (ST-Segment Depression) ecg_recording->data_analysis Provides Data For st_depression ST-Segment Depression (ECG Manifestation) oxygen_imbalance Myocardial Oxygen Supply-Demand Imbalance isoprenaline_effect->oxygen_imbalance Increases Demand ischemia Myocardial Ischemia oxygen_imbalance->ischemia ischemia->st_depression caption Workflow of the isoprenaline-induced myocardial ischemia model.

Caption: Workflow of the isoprenaline-induced myocardial ischemia model.

Whole-Cell Patch-Clamp Electrophysiology for Late Sodium Current (INaL) Measurement

This in vitro technique is the gold standard for characterizing the effects of compounds on specific ion channels.

Objective: To measure the late inward sodium current (INaL) in isolated cardiomyocytes and determine the inhibitory potency (IC50) of test compounds.

Protocol:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine ventricle).

  • Patch-Clamp Setup: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane. The whole-cell configuration is then achieved by rupturing the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.[9][10]

  • Voltage Clamp: The membrane potential of the cell is controlled (clamped) at a specific holding potential (e.g., -120 mV).

  • Current Recording: A depolarizing voltage step (e.g., to -20 mV for 500 ms) is applied to activate the sodium channels. The resulting inward current is recorded.

  • INaL Isolation: The late component of the sodium current is measured as the sustained inward current during the latter part of the depolarizing pulse.

  • Drug Application: The test compound is perfused into the bath solution at various concentrations.

  • Data Analysis: The concentration-response curve for the inhibition of INaL is plotted, and the IC50 value is calculated.

Logical Flow of Whole-Cell Patch-Clamp for INaL Measurement

G cluster_workflow Whole-Cell Patch-Clamp Workflow cell_prep Cardiomyocyte Isolation seal_formation Giga-Seal Formation cell_prep->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell voltage_clamp Voltage Clamp Protocol (Depolarizing Pulses) whole_cell->voltage_clamp current_rec Record I NaL voltage_clamp->current_rec drug_app Drug Application (Concentration-Response) current_rec->drug_app data_analysis IC 50 Determination drug_app->data_analysis caption Diagram of the whole-cell patch-clamp experimental workflow.

Caption: Diagram of the whole-cell patch-clamp experimental workflow.

Conclusion and Future Directions

Future research should aim to definitively quantify the IC50 of this compound for the late sodium current to allow for a more precise quantitative comparison with ranolazine. Furthermore, investigating the potential for differential effects on other ion channels could provide a more complete understanding of its pharmacological profile. Such studies will further refine our understanding of the intricate interplay between a parent drug and its metabolites in achieving the desired therapeutic outcome.

References

  • Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties.
  • Dhalla, A. K., Wang, W. Q., & Belardinelli, L. (2007). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Bioorganic & medicinal chemistry letters, 17(10), 2796–2800.
  • Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical pharmacokinetics, 45(5), 469–491.
  • Noble, D., & Sossalla, S. (2018). The late sodium current in the heart: a controversial issue?. Pflügers Archiv : European journal of physiology, 470(9), 1307–1317.
  • Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92 Suppl 4, iv6–iv10.
  • Scirica, B. M., Morrow, D. A., Hod, H., Murphy, S. A., Belardinelli, L., Hedgepeth, C. M., Molhoek, P., Verheugt, F. W., Gersh, B. J., McCabe, C. H., & Braunwald, E. (2007). Effect of ranolazine, an antianginal agent with novel electrophysiological properties, on the incidence of arrhythmias in patients with non ST-segment elevation acute coronary syndrome: results from the Metabolic Efficiency With Ranolazine for Less Ischemia in Non ST-Elevation Acute Coronary Syndrome Thrombolysis in Myocardial Infarction 36 (MERLIN-TIMI 36) randomized controlled trial.
  • Sossalla, S., Wagner, S., & Maier, L. S. (2010). Late sodium current: a new therapeutic target in heart failure. Heart failure reviews, 15(2), 109–119.
  • Undrovinas, A. I., Belardinelli, L., & Zygmunt, A. C. (2006). Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current. Journal of cardiovascular electrophysiology, 17 Suppl 1, S169–S180.
  • Wang, W., Zhang, L., & Belardinelli, L. (2008). Use-dependent block of cardiac late Na+ current by ranolazine. Journal of cardiovascular pharmacology, 52(2), 164–172.
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  • Clarke, J. D., & Williams, J. A. (2005). Ranolazine: an update on the novel antianginal agent. Formulary, 40(9), 323-328.
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Sources

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O-Desaryl Ranolazine
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